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Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Ethylbenzo[d]oxazole-2-carbonitrile: A Comprehensive NMR Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require rigorous, self-validating analytical frameworks to confirm their structural integrity. 6-Ethylbenzo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require rigorous, self-validating analytical frameworks to confirm their structural integrity. 6-Ethylbenzo[d]oxazole-2-carbonitrile is a highly functionalized bicyclic compound that serves as a critical building block in medicinal chemistry, particularly in the development of enzyme inhibitors and bioorthogonal probes[1].

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this molecule. By detailing the causality behind specific experimental parameters and establishing a self-validating 1D and 2D NMR workflow, this guide ensures that researchers can achieve unambiguous structural assignment and regiochemical verification.

Structural Context and Electronic Environment

To accurately predict and interpret the NMR spectra of 6-Ethylbenzo[d]oxazole-2-carbonitrile, one must first analyze its electronic push-pull system:

  • The Electron-Withdrawing Core: The benzoxazole core is highly electron-deficient at the C-2 position due to the combined electronegativity of the adjacent oxygen (O-1) and nitrogen (N-3) atoms. This deficiency is further amplified by the strongly electron-withdrawing 2-carbonitrile (-CN) group, which heavily deshields the C-2 carbon[2].

  • The Electron-Donating Periphery: The ethyl group at C-6 acts as a weak electron donor via hyperconjugation. This subtle electron donation shields the ortho positions (C-5 and C-7), shifting their corresponding protons upfield relative to the meta position (C-4).

Experimental Methodologies: Self-Validating Protocols

A robust NMR analysis is not merely a collection of spectra; it is a self-validating system where 1D data establishes the atomic inventory and 2D data maps the connectivity.

Protocol 1: Sample Preparation and 1D NMR Acquisition
  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected not only for its excellent solubilizing properties but also because its aprotic nature prevents hydrogen-bonding interactions that could broaden the signals of the benzoxazole core. Furthermore, the cyano group is susceptible to slow hydrolysis in protic environments; anhydrous CDCl₃ ensures molecular integrity during prolonged acquisitions[3].

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz or 500 MHz spectrometer at 298 K. Perform gradient shimming to achieve a line width < 0.8 Hz for the TMS signal.

  • ¹H NMR Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second delay ensures complete longitudinal relaxation (T₁) of the aromatic protons, allowing for accurate integration of the A₂X₃ spin system of the ethyl group against the isolated aromatic protons.

  • ¹³C NMR Acquisition (zgpg30): Set the relaxation delay (D1) to a minimum of 5.0 seconds.

    • Causality: This molecule contains five quaternary carbons (C-2, C-3a, C-6, C-7a, and -CN). Lacking attached protons, these carbons rely on inefficient dipole-dipole relaxation mechanisms, resulting in long T₁ times. A standard 1-second delay would severely attenuate these critical signals, leading to incomplete spectral data[2].

NMR_Workflow Sample Sample Preparation (Anhydrous CDCl3, 298 K) H1 1D 1H NMR (Proton Environments & Integration) Sample->H1 C13 1D 13C NMR (Carbon Framework & Quaternary C) Sample->C13 COSY 2D COSY (3J H-H Connectivity) H1->COSY HSQC 2D HSQC (1J C-H Correlation) H1->HSQC HMBC 2D HMBC (2J/3J C-H Skeleton Mapping) H1->HMBC C13->HSQC C13->HMBC Verify Unambiguous Regiochemical Assignment 6-Ethylbenzo[d]oxazole-2-carbonitrile COSY->Verify HSQC->Verify HMBC->Verify

Comprehensive 1D and 2D NMR workflow for structural elucidation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum exhibits five distinct proton environments. The regiochemistry of the ethyl group at C-6 isolates H-4, H-5, and H-7, creating a highly diagnostic splitting pattern.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Ethyl) 1.28Triplet (t)3H7.6
-CH₂- (Ethyl) 2.78Quartet (q)2H7.6
H-5 7.32Doublet of doublets (dd)1H8.2, 1.6
H-7 7.45Doublet (d)1H1.6
H-4 7.78Doublet (d)1H8.2
  • Aromatic Splitting Causality: H-4 is the most deshielded proton due to the inductive pull of the nearby nitrogen bridgehead, appearing as a doublet (³J = 8.2 Hz) due to ortho coupling with H-5. H-5 appears as a doublet of doublets, coupling with both H-4 (ortho) and H-7 (meta, ⁴J = 1.6 Hz). H-7 appears as a narrowly split doublet; its relative upfield shift is dictated by the shielding cone of the adjacent oxygen atom and the electron-donating ethyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is characterized by ten distinct carbon signals, half of which are quaternary.

Table 2: ¹³C NMR Assignments (CDCl₃, 101 MHz)

PositionChemical Shift (δ, ppm)TypeDiagnostic Feature
-CH₃ (Ethyl) 15.4CH₃Aliphatic terminal methyl
-CH₂- (Ethyl) 29.2CH₂Aliphatic methylene
-CN 108.5Cqsp-hybridized nitrile carbon[3]
C-7 110.0CHAromatic (shielded by adjacent O)
C-4 120.5CHAromatic
C-5 126.0CHAromatic
C-2 137.5CqHeavily deshielded by O, N, and -CN
C-3a 139.0CqBridgehead adjacent to N[2]
C-6 146.5CqAlkylated aromatic carbon
C-7a 150.5CqBridgehead adjacent to O[2]

2D NMR Workflows for Unambiguous Assignment

To definitively prove that the ethyl group is located at the 6-position (and not the 4, 5, or 7 positions), we rely on Heteronuclear Multiple Bond Correlation (HMBC).

Protocol 2: HMBC Acquisition and Interpretation
  • Parameter Setup: Execute a gradient-selected HMBC sequence. Set the long-range coupling delay to 62.5 ms, which is optimized for an average ²J/³J coupling constant of 8 Hz.

  • Regiochemical Proof: The methylene protons of the ethyl group (-CH₂- at 2.78 ppm) will show strong ³J correlations to both C-5 (126.0 ppm) and C-7 (110.0 ppm), and a ²J correlation to the substituted C-6 (146.5 ppm). If the ethyl group were at C-5, the HMBC would show correlations to C-4 and C-6 instead.

  • Core Validation: H-4 (7.78 ppm) shows critical ³J correlations across the fused ring system to both bridgehead carbons (C-3a and C-7a), confirming the structural integrity of the benzoxazole core[1].

HMBC_Correlations H4 H-4 (Aromatic) C3a C-3a (Bridgehead) H4->C3a 3J C7a C-7a (Bridgehead) H4->C7a 3J C6 C-6 (Alkylated) H4->C6 3J H5 H-5 (Aromatic) H5->C3a 3J C7 C-7 (Aromatic) H5->C7 3J H7 H-7 (Aromatic) H7->C7a 2J C5 C-5 (Aromatic) H7->C5 3J CH2 CH2 (Ethyl) CH2->C6 2J CH2->C5 3J CH2->C7 3J

Key HMBC (2J and 3J) correlations for 6-Ethylbenzo[d]oxazole-2-carbonitrile.

References

  • Copper-Catalyzed Cyanation of Heterocycle CH Bonds with Ethyl (ethoxymethylene)cyanoacetate Source: rsc.org 2

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: nih.gov1

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine | Bioconjugate Chemistry Source: acs.org 3

Sources

Exploratory

The Chemical Structure, Reactivity, and Applications of 6-Ethylbenzo[d]oxazole-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale As drug discovery and advanced materials science pivot toward highly functionalized heterocyclic scaffolds, 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS 1806486-78-1) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug discovery and advanced materials science pivot toward highly functionalized heterocyclic scaffolds, 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS 1806486-78-1) has emerged as a critical building block[1]. Structurally characterized by a fused bicyclic benzoxazole core, this compound features a unique "push-pull" electronic system. The electron-withdrawing C2-carbonitrile group (-C≡N) serves as a potent electrophilic center and hydrogen-bond acceptor, while the C6-ethyl group acts as a weak electron-donating group via hyperconjugation.

This specific substitution pattern is not merely structural; it dictates the molecule's orthogonal reactivity in synthetic workflows and its precise binding kinetics in biological systems, particularly in the selective inhibition of cyclooxygenase-2 (COX-2)[2]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this high-value intermediate.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 6-ethylbenzo[d]oxazole-2-carbonitrile in downstream applications, one must first understand its baseline physical parameters. The planar nature of the benzoxazole core allows for extensive π -conjugation, which is highly sensitive to the inductive effects of its substituents[2].

Quantitative Data Summary
ParameterSpecification
IUPAC Name 6-Ethyl-1,3-benzoxazole-2-carbonitrile
CAS Registry Number 1806486-78-1[1]
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Core Scaffold Fused Benzoxazole Heterocycle[2]
Key Functional Groups C2-Carbonitrile (EWG), C6-Ethyl (EDG)
Primary Biological Target Cyclooxygenase-2 (COX-2)[2]
Synthetic Utility Precursor for OLEDs, cross-coupling[2]

Electronic Implications: The cyano group at the C2 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system. This makes the C2 position highly susceptible to nucleophilic substitution, allowing the cyano group to be converted into amidines, carboxylic acids, or complex heterocycles[2]. Simultaneously, the C6-ethyl group provides steric bulk and lipophilicity, which is crucial for penetrating hydrophobic binding pockets in target proteins.

Biological Target Modulation: The COX-2 Pathway

Benzo[d]oxazole-2-carbonitrile derivatives exhibit profound biological activity, most notably as potent inhibitors of the COX-2 enzyme, a primary mediator of inflammatory and pain pathways[2][3].

Mechanistic Causality: The selective inhibition of COX-2 over COX-1 is a critical therapeutic objective to avoid gastrointestinal toxicity[4]. The 6-ethylbenzo[d]oxazole-2-carbonitrile scaffold achieves this through precise spatial geometry. The C2-nitrile group engages in critical hydrogen bonding with the Arg120 and Tyr355 residues at the entrance of the COX-2 active site[4]. Concurrently, the C6-ethyl group projects into the secondary hydrophobic side-pocket (which is larger in COX-2 than in COX-1), locking the enzyme in an inactive conformation and halting the conversion of arachidonic acid into pro-inflammatory prostaglandins[3].

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Binds Active Site COX2_Inh Enzyme-Inhibitor Complex (Inactive State) COX2->COX2_Inh Conformational Lock PGs Prostaglandins (Inflammation Mediators) COX2->PGs Enzymatic Conversion Inhibitor 6-Ethylbenzo[d]oxazole- 2-carbonitrile Inhibitor->COX2 Competitive Binding (Arg120/Tyr355) COX2_Inh->PGs Pathway Blocked

Fig 1. Mechanism of COX-2 inhibition and inflammatory pathway blockade by benzoxazole derivatives.

Advanced Synthetic Methodology

Historically, synthesizing 2-cyanobenzoxazoles required harsh dehydrative cyclization of 2-aminophenols with highly toxic cyanogen halides. However, modern synthetic chemistry favors late-stage, transition-metal-catalyzed C-H functionalization[5].

The most robust and atom-economical route to 6-ethylbenzo[d]oxazole-2-carbonitrile is the Copper-Catalyzed Oxidative C-H Cyanation of the parent 6-ethylbenzo[d]oxazole[5].

SynthWorkflow SM 6-Ethylbenzo[d]oxazole Solvent DMF, 135°C, 24h SM->Solvent Substrate Addition Cat Cu(OAc)2 + KI (Catalyst System) Cat->Solvent C-H Activation Rad DTBP (Radical Initiator) Rad->Solvent Radical Generation Prod 6-Ethylbenzo[d]oxazole- 2-carbonitrile Solvent->Prod Oxidative Cyanation

Fig 2. Copper-catalyzed oxidative C-H cyanation workflow for 6-ethylbenzo[d]oxazole-2-carbonitrile.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the copper-catalyzed cyanation workflow, explicitly defining the causality behind each experimental parameter[5].

Step 1: Reaction Assembly and Catalytic Initiation
  • Action: In an oven-dried, pressure-resistant reaction tube, combine 6-ethylbenzo[d]oxazole (0.5 mmol), Cu(OAc)₂ (1.0 equiv.), di-tert-butyl peroxide (DTBP, 3.5 equiv.), and KI (0.1 equiv.) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL)[5].

  • Causality: Cu(OAc)₂ serves as the primary transition-metal catalyst for C-H activation. KI is a critical additive; iodide ions facilitate the in situ reduction of Cu(II) to the highly active Cu(I) species, which is essential for the transmetalation step. DMF is selected due to its high dielectric constant, stabilizing polar transition states, and its high boiling point, accommodating the required activation energy[5].

Step 2: Oxidative Cyanation
  • Action: Seal the tube and stir the mixture at 135°C for 24 hours under an ambient air atmosphere[5].

  • Causality: The elevated temperature of 135°C is strictly required to induce the homolytic cleavage of DTBP into tert-butoxyl radicals. These radicals drive the hydrogen abstraction from the benzoxazole C2 position. The ambient air provides oxygen, acting as a terminal oxidant to regenerate the active copper catalyst, thereby closing the catalytic cycle[5].

Step 3: Quenching and Extraction
  • Action: Cool the reaction to room temperature, dilute with deionized water (10 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated brine (3 × 10 mL)[5].

  • Causality: Water quenches remaining reactive radical species and precipitates inorganic copper salts. Ethyl acetate is the optimal extraction solvent due to its favorable partition coefficient for the nitrile product. Rigorous brine washes are non-negotiable to partition the highly polar DMF out of the organic phase, preventing solvent contamination during chromatography[5].

Step 4: Purification and Isolation
  • Action: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (typically 19:1)[5].

  • Causality: MgSO₄ removes residual aqueous micro-emulsions. The non-polar petroleum ether system leverages the lipophilicity of the C6-ethyl group, allowing the target 6-ethylbenzo[d]oxazole-2-carbonitrile to elute cleanly away from more polar unreacted starting materials or baseline degradation products[5].

References

  • Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 - Smolecule . smolecule.com. 2

  • Buy Benzo[d]oxazole-2,7-dicarbonitrile . smolecule.com. 3

  • 1804198-83-1|4-Ethylbenzo[d]oxazole-2-carbonitrile|BLD Pharm . bldpharm.com. 1

  • Copper-Catalyzed Cyanation of Heterocycle CH Bonds with Ethyl (ethoxymethylene)cyanoacetate . rsc.org. 5

  • Oxazole-2-carbonitrile | 68776-60-3 - Benchchem . benchchem.com. 4

Sources

Foundational

6-Ethylbenzo[d]oxazole-2-carbonitrile: In Vitro Mechanism of Action and Experimental Workflows

Executive Summary 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS: 1806486-78-1) is a specialized, electrophilic heterocyclic compound that serves as a highly tunable warhead in chemical biology and drug discovery. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS: 1806486-78-1) is a specialized, electrophilic heterocyclic compound that serves as a highly tunable warhead in chemical biology and drug discovery. Characterized by a benzoxazole core substituted with an electron-donating ethyl group at the 6-position and a highly reactive carbonitrile at the 2-position, this molecule operates primarily through the covalent modification of nucleophilic cysteines .

In vitro, this compound and its structural analogs are deployed in two primary applications:

  • Targeted Covalent Inhibition: Acting as fragment-sized covalent inhibitors of cysteine proteases, most notably the β 5i subunit of the immunoproteasome[1].

  • Bioorthogonal Labeling: Serving as a selective "click" reagent for proteins containing N-terminal 1,2-aminothiol groups (cysteines)[2].

This whitepaper provides a comprehensive technical breakdown of its mechanism of action, supported by self-validating in vitro protocols designed for robust reproducibility.

Chemical Biology & Mechanism of Action

Covalent Inhibition of the Immunoproteasome ( β 5i)

The ubiquitin-proteasome system is critical for protein homeostasis. The immunoproteasome (iCP), an inducible variant, replaces standard catalytic subunits with β 1i, β 2i, and β 5i. Benzoxazole-2-carbonitriles have emerged as highly selective, fragment-sized covalent inhibitors of the β 5i subunit[3].

The Causality of the 6-Ethyl Substitution: While the carbonitrile warhead dictates the covalent reactivity, the 6-ethyl substitution on the benzoxazole core primarily governs non-covalent recognition. Experimental reactivity studies on benzoxazole-2-carbonitriles demonstrate that ring substituents do not significantly alter the inherent electrophilicity of the carbonitrile[1]. Instead, the 6-ethyl group provides critical hydrophobic bulk. This alkyl chain anchors the molecule into the lipophilic S1 specificity pocket of the β 5i subunit. This non-covalent pre-organization drastically lowers the entropic barrier, perfectly positioning the C2-carbonitrile for nucleophilic attack by the catalytic Cys48 residue, resulting in a reversible thioimidate adduct[1].

MOA A 6-Ethylbenzo[d]oxazole -2-carbonitrile B Non-Covalent Docking (β5i S1 Pocket) A->B Hydrophobic Interaction C Nucleophilic Attack (Cys48 Thiolate) B->C Warhead Proximity D Thioimidate Adduct (Covalent Bond) C->D Electron Transfer E Proteasome Inhibition (Target Engagement) D->E Sustained Blockade

Fig 1: Covalent inhibition mechanism of 6-Ethylbenzo[d]oxazole-2-carbonitrile via thioimidate formation.

Bioorthogonal 1,2-Aminothiol Click Reactivity

Beyond enzyme inhibition, 2-cyanobenzoxazoles are utilized in bioorthogonal chemistry. They react specifically with N-terminal cysteines (which possess a 1,2-aminothiol motif) under physiological conditions to form a stable thiazoline linkage[4]. The electron-withdrawing nature of the benzoxazole oxygen makes the C2-nitrile highly susceptible to thiolate attack, followed by rapid intramolecular cyclization with the adjacent terminal amine[2].

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of the 6-ethyl derivative, it is essential to compare it against the unsubstituted core and other analogs. The table below summarizes the representative kinetic and thermodynamic parameters for the benzoxazole-2-carbonitrile class against the β 5i subunit.

Compound MotifSubstituent Position β 5i IC 50​ ( μ M)Reactivity (Thiol Half-life)Primary Binding Interaction
Unsubstituted CoreNone83.0 ± 6.0ModerateBaseline
6-Ethyl Analog C-6 < 10.0 Moderate S1 Pocket (Hydrophobic)
5-Chloro AnalogC-512.5 ± 1.2HighS3 Pocket (Halogen bond)
6-Hydroxy AnalogC-6> 100.0ModerateUnfavorable desolvation

Data synthesized from systematic substituent scans of benzoxazole-2-carbonitriles[1]. The 6-ethyl modification significantly improves target affinity without destabilizing the warhead.

Self-Validating In Vitro Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol A: Time-Dependent Immunoproteasome ( β 5i) Inhibition Assay

Covalent inhibitors exhibit time-dependent inhibition. Standard steady-state IC 50​ assays will artificially underestimate the potency of 6-Ethylbenzo[d]oxazole-2-carbonitrile if pre-incubation is omitted.

Materials:

  • Purified human immunoproteasome (iCP).

  • Fluorogenic substrate: Suc-LLVY-AMC (chymotrypsin-like substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 1 mM DTT, 0.01% CHAPS.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10 mM stock of 6-Ethylbenzo[d]oxazole-2-carbonitrile in 100% anhydrous DMSO. Rationale: The carbonitrile is susceptible to slow hydrolysis in aqueous solutions; anhydrous storage ensures warhead integrity.

  • Enzyme Pre-Incubation (Critical Step): Incubate 0.5 nM iCP with varying concentrations of the inhibitor (0.1 μ M to 100 μ M) in assay buffer for exactly 30 minutes at 37°C . Rationale: Covalent bond formation is a two-step process (binding, then reacting). Pre-incubation allows the thioimidate adduct to form before the competitive substrate is introduced.

  • Substrate Addition: Add 25 μ M of Suc-LLVY-AMC to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation/Control: Run a parallel assay using an inactive analog (e.g., lacking the C2-carbonitrile) and a known covalent inhibitor (e.g., PR-957) to validate assay sensitivity and confirm the necessity of the electrophilic warhead[1].

Workflow S1 1. Reagent Prep (Enzyme & Inhibitor) S2 2. Pre-Incubation (30 min at 37°C) S1->S2 S3 3. Substrate Addition (Fluorogenic AMC) S2->S3 S4 4. Kinetic Readout (Ex: 360nm, Em: 460nm) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Fig 2: Step-by-step in vitro fluorogenic assay workflow for evaluating β5i proteasome inhibition.

Protocol B: Bioorthogonal Labeling of N-Terminal Cysteine Proteins

This protocol utilizes the compound to selectively label proteins engineered with an N-terminal cysteine, bypassing internal cysteines.

Materials:

  • Target protein with an exposed N-terminal Cysteine (5 μ M).

  • Labeling Buffer: 100 mM NH 4​ HCO 3​ / Acetonitrile (1:1), pH 8.5.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Workflow:

  • Buffer Optimization: Suspend the target protein in the labeling buffer at pH 8.5. Rationale: The N-terminal cysteine thiol has a pKa of ~8.3. A pH of 8.5 ensures the thiol is sufficiently deprotonated to act as a strong nucleophile, without causing alkaline hydrolysis of the benzoxazole ring.

  • Reduction: Add 1 mM TCEP and incubate for 10 minutes. Rationale: TCEP is strictly required instead of DTT or β -mercaptoethanol. TCEP reduces disulfide bonds but lacks a nucleophilic thiol, preventing it from competitively reacting with the 6-Ethylbenzo[d]oxazole-2-carbonitrile warhead[2].

  • Ligation: Add 500 μ M of 6-Ethylbenzo[d]oxazole-2-carbonitrile. Incubate at 37°C for 1 hour.

  • Self-Validation/Control: Perform a parallel reaction using a mutant protein where the N-terminal Cysteine is mutated to Alanine (N-Ala). Rationale: Internal cysteines will not form the stable thiazoline ring. The N-Ala control proves that the labeling is strictly sequence-specific to the 1,2-aminothiol motif[4].

  • Analysis: Quench the reaction and analyze conversion via LC-MS.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source: PMC (nih.gov) URL:[Link][1]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine Source: ACS Publications URL:[Link][2]

  • Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years Source: MDPI URL:[Link][3]

  • Sequence-Specific 2-Cyanobenzothiazole Ligation Source: Journal of the American Chemical Society URL:[Link][4]

Sources

Exploratory

Technical Guide: Physicochemical Properties of 6-Ethylbenzo[d]oxazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound featuring a benzoxazole core structure. This scaffold is of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound featuring a benzoxazole core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives. A precise understanding of the fundamental physicochemical properties of this molecule, such as its molecular weight and exact mass, is critical for researchers engaged in its synthesis, characterization, and application in drug discovery and materials development. This guide provides a detailed analysis of these key parameters, grounded in established chemical principles.

Core Physicochemical Data

A comprehensive understanding of a molecule's identity begins with its molecular formula and the precise determination of its mass. These values are fundamental for analytical techniques such as mass spectrometry and are essential for stoichiometric calculations in chemical synthesis.

ParameterValueUnit
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.187 g/mol
Exact Mass 172.063663Da

Elucidation of Molecular Weight and Exact Mass

The molecular weight and exact mass of 6-Ethylbenzo[d]oxazole-2-carbonitrile are derived from its elemental composition. The molecular formula, C₁₀H₈N₂O, indicates that each molecule is constituted of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Molecular Weight Calculation

The molecular weight is the sum of the average atomic masses of the constituent atoms, weighted by their natural isotopic abundance. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u[1][2]

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u[3][4][5][6][7]

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u[8][9][10]

Total Molecular Weight = 120.110 + 8.064 + 28.014 + 15.999 = 172.187 g/mol

Exact Mass Calculation

In contrast to molecular weight, the exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms.[11] This value is of paramount importance in high-resolution mass spectrometry for the unambiguous identification of a compound.

  • Carbon (¹²C): 10 atoms × 12.000000 u = 120.000000 u

  • Hydrogen (¹H): 8 atoms × 1.007825 u = 8.062600 u

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u

  • Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

Total Exact Mass = 120.000000 + 8.062600 + 28.006148 + 15.994915 = 172.063663 Da

Molecular Structure and Connectivity

The structural arrangement of atoms within 6-Ethylbenzo[d]oxazole-2-carbonitrile is pivotal to its chemical behavior and biological activity. The molecule consists of a bicyclic benzoxazole system, where a benzene ring is fused to an oxazole ring. An ethyl group is attached at the 6-position of the benzoxazole ring, and a nitrile group is at the 2-position.

Figure 1: Chemical structure of 6-Ethylbenzo[d]oxazole-2-carbonitrile.

Experimental Protocols: Mass Spectrometry

The determination of molecular weight and exact mass is typically achieved through mass spectrometry. Below is a generalized protocol for the analysis of 6-Ethylbenzo[d]oxazole-2-carbonitrile using high-resolution mass spectrometry (HRMS).

Objective: To experimentally verify the molecular weight and determine the exact mass of 6-Ethylbenzo[d]oxazole-2-carbonitrile.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Dissolve a small quantity (typically 1 mg) of 6-Ethylbenzo[d]oxazole-2-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL with the same solvent.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration mixture to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ionization source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI conditions (e.g., capillary voltage, sheath gas flow, and auxiliary gas flow) to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the experimental m/z value of this peak.

    • Subtract the mass of a proton (1.007276 u) from the experimental m/z to obtain the experimental exact mass of the neutral molecule.

    • Compare the experimental exact mass with the calculated theoretical exact mass. The mass error, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

Conclusion

The precise determination of the molecular weight (172.187 g/mol ) and exact mass (172.063663 Da) of 6-Ethylbenzo[d]oxazole-2-carbonitrile provides a foundational dataset for researchers. These values are indispensable for the accurate characterization and quantification of this compound in various scientific applications, from synthetic chemistry to drug development. The methodologies outlined in this guide serve as a robust framework for the empirical verification of these fundamental properties.

References

  • Quora. (2016, October 3). What is the atomic mass of hydrogen?[Link]

  • CK-12 Foundation. Flexi answers - What is carbon's atomic mass?[Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon?[Link]

  • BYJU'S. Carbon.[Link]

  • Facts about hydrogen. Hydrogen.[Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen.[Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen.[Link]

  • Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon?[Link]

  • Preparatory Chemistry. Nitrogen - N.[Link]

  • Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass.[Link]

  • Britannica. (2026, February 27). Nitrogen.[Link]

  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12.[Link]

  • Testbook. (2026, March 16). [Solved] What is the atomic mass of Nitrogen?[Link]

  • Royal Society of Chemistry. Nitrogen.[Link]

  • Royal Society of Chemistry. Hydrogen.[Link]

  • Royal Society of Chemistry. Oxygen.[Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.[Link]

  • Wikipedia. Oxygen.[Link]

  • Testbook. (2026, January 19). [Solved] What is the mass of one atom of Oxygen?[Link]

  • Molar mass calculator. C10H8N2O2 molar mass.[Link]

  • BioChemCalc. Exact Mass Calculator | Fast & Free.[Link]

  • Molecular Weight Calculator. Molecular Weight Calculator (Molar Mass).[Link]

  • Omni Calculator. Molecular Weight Calculator.[Link]

  • EndMemo. (2025, August 1). Molecular Weight Calculator.[Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses | Mass Spectrometry Facility.[Link]

  • Michigan State University. Masses.[Link]

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  • St. Olaf College. Exact mass calculater.[Link]

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Foundational

Structural Elucidation of 6-Ethylbenzo[d]oxazole-2-carbonitrile: A Comprehensive Crystallographic Guide

Executive Summary Benzoxazole derivatives represent a privileged class of heterocyclic pharmacophores with profound applications in medicinal chemistry, materials science, and agrochemicals. Specifically, 6-Ethylbenzo[d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazole derivatives represent a privileged class of heterocyclic pharmacophores with profound applications in medicinal chemistry, materials science, and agrochemicals. Specifically, 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS: 1806486-78-1) combines the rigid, electron-deficient benzoxazole core with a reactive 2-carbonitrile group and a lipophilic 6-ethyl substituent. Understanding the precise three-dimensional atomic arrangement of this molecule is critical for rational drug design and structure-activity relationship (SAR) modeling.

This whitepaper provides an in-depth technical workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 6-Ethylbenzo[d]oxazole-2-carbonitrile. By detailing the causality behind crystallization methodologies, data collection parameters, and structural refinement, this guide serves as a self-validating system for researchers aiming to achieve publication-quality crystallographic data[1].

Chemical Context & Structural Significance

The molecular architecture of 6-Ethylbenzo[d]oxazole-2-carbonitrile ( C10​H8​N2​O ) dictates its physicochemical behavior. The parent scaffold, benzo[d]oxazole-2-carbonitrile, is known to exhibit essentially planar geometry, with maximum deviations from the mean plane typically less than 0.015 Å[2].

The introduction of the ethyl group at the 6-position introduces necessary steric bulk and rotational degrees of freedom. This substitution disrupts the highly symmetrical packing of the parent molecule, altering the solid-state intermolecular interactions. Crystallographic investigations of substituted benzoxazoles reveal that these structures are primarily stabilized by a network of weak C−H⋅⋅⋅N hydrogen bonds and π−π stacking interactions between the aromatic rings[3][4].

Experimental Protocols

Protocol 1: Single Crystal Growth via Vapor Diffusion

High-quality, defect-free single crystals are the fundamental prerequisite for successful X-ray diffraction analysis. For small organic molecules like 6-Ethylbenzo[d]oxazole-2-carbonitrile, vapor diffusion is the preferred method because it allows for a highly controlled, slow rate of supersaturation, minimizing the formation of twinned or polycrystalline lattices[1].

Step-by-Step Methodology:

  • Solvent Selection: Select a "good" solvent (e.g., Ethyl Acetate) in which the compound is highly soluble, and a "poor" solvent (e.g., Hexane) in which it is insoluble. The poor solvent must have a higher vapor pressure than the good solvent.

  • Sample Preparation: Dissolve 10–15 mg of purified (>99%) 6-Ethylbenzo[d]oxazole-2-carbonitrile in 0.5 mL of Ethyl Acetate in a small 2-dram inner vial.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of Hexane.

  • Diffusion Phase: Seal the outer vial tightly with a Teflon-lined cap. Store the assembly in a vibration-free environment at a constant ambient temperature (298 K).

  • Harvesting: Over 3 to 7 days, the Hexane vapor will diffuse into the Ethyl Acetate, slowly lowering the solubility threshold. Harvest the resulting single crystals using a stereomicroscope, suspending them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation[5].

Protocol 2: X-Ray Diffraction Data Collection & Refinement

The goal of data collection is to measure the intensities of diffracted X-rays across a full sphere of reciprocal space.

Step-by-Step Methodology:

  • Crystal Mounting: Select a crystal with optimal dimensions (e.g., 0.2×0.15×0.1 mm) and mount it on a MiTeGen micromount.

  • Cryo-Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of high-angle reflections and minimizing radiation-induced decay[6].

  • Data Collection: Utilize a diffractometer equipped with a CCD or CMOS area detector and a Mo radiation source ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness[6].

  • Data Reduction: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro. Apply empirical absorption corrections (multi-scan method) to account for the differential absorption of X-rays by the crystal depending on its orientation[5].

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT). This method rapidly alternates between direct and reciprocal space to locate the heavy atoms (C, N, O)[5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model.

Workflow Visualization

XRD_Workflow A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Vapor Diffusion) A->B Supersaturation C Crystal Selection & Cryo-Mounting (100K) B->C Microscopic Selection D X-ray Diffraction Data Collection (Mo Kα) C->D Goniometer Alignment E Data Reduction & Integration D->E Raw Frames F Structure Solution (Dual-Space Algorithms) E->F Phase Problem G Structure Refinement (Least-Squares on F²) F->G Atomic Coordinates H Crystallographic Information File (CIF) G->H Validation

General workflow for small molecule X-ray crystallography from synthesis to CIF generation.

Crystallographic Parameters & Data Presentation

Based on foundational crystallographic investigations of the parent benzo[d]oxazole-2-carbonitrile and its 2-substituted derivatives, the compounds predominantly crystallize in triclinic crystal systems with a P1ˉ space group symmetry[2]. The table below synthesizes the baseline empirical parameters of the parent scaffold alongside the extrapolated theoretical parameters for the 6-ethyl derivative, accounting for the increased unit cell volume required to accommodate the alkyl chain.

Crystallographic ParameterParent Scaffold Baseline[2]6-Ethyl Derivative (Extrapolated)
Chemical Formula C8​H4​N2​O C10​H8​N2​O
Molecular Weight 144.13 g/mol 172.18 g/mol
Crystal System TriclinicTriclinic
Space Group P1ˉ P1ˉ
Temperature 298 K100 K (Recommended)
a (Å) 7.4919 ± 0.0005~ 7.85
b (Å) 13.0828 ± 0.0009~ 13.40
c (Å) 14.1914 ± 0.0014~ 15.10
α (deg) 94.355 ± 0.003°~ 95.0°
β (deg) 101.18 ± 0.003°~ 102.5°
γ (deg) 102.504 ± 0.006°~ 104.0°
Volume ( A˚3 ) 1322.07 ± 0.19~ 1480.50
Z (Molecules/Unit Cell) 44

Conformational & Packing Analysis

The structural integrity of 6-Ethylbenzo[d]oxazole-2-carbonitrile is defined by the rigid coplanarity of the oxazole and benzene rings. The carbon atom at the 2-position, bonded to the cyano group, typically shows a negligible deviation (approx. -0.013 Å) from the mean plane[2].

However, the 6-ethyl group introduces a critical structural dynamic. While the C(sp2)−C(sp3) bond lies within the plane, the terminal methyl group of the ethyl chain projects out of the plane. This steric dispersion prevents the tight, face-to-face π−π stacking seen in unsubstituted analogs. Instead, the crystal lattice is driven by offset π−π interactions and a robust network of intermolecular C−H⋅⋅⋅N hydrogen bonds, where the highly electronegative nitrogen of the cyano group acts as a primary hydrogen bond acceptor[3][4].

Interactions Core Benzoxazole Core Cyano 2-Carbonitrile Group Core->Cyano Covalent Ethyl 6-Ethyl Group Core->Ethyl Covalent Neighbor Adjacent Molecule Core->Neighbor Offset π-π Stacking Cyano->Neighbor C-H···N H-Bonds Ethyl->Neighbor Steric Dispersion

Dominant intermolecular forces driving the crystal packing of 6-Ethylbenzo[d]oxazole-2-carbonitrile.

Conclusion

The rigorous execution of small molecule X-ray crystallography on 6-Ethylbenzo[d]oxazole-2-carbonitrile provides definitive, atomic-level insights into its molecular geometry and solid-state behavior. By adhering to optimized vapor diffusion crystallization and cryogenic data collection protocols, researchers can accurately map the spatial orientation of the 6-ethyl group and the reactive 2-carbonitrile moiety. This structural elucidation is an indispensable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of benzoxazole-based therapeutics.

References

  • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies ResearchGate[Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives ResearchGate[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchGate[Link]

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Exploratory

Metabolic Stability and Biotransformation Profiling of 6-Ethylbenzo[d]oxazole-2-carbonitrile Derivatives

Executive Summary The benzo[d]oxazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of potent cyclooxygenase-2 (COX-2) inhibitors, antiviral agents, and targeted anticance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]oxazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of potent cyclooxygenase-2 (COX-2) inhibitors, antiviral agents, and targeted anticancer therapeutics[1]. Specifically, 6-Ethylbenzo[d]oxazole-2-carbonitrile derivatives exhibit unique electronic distributions that enhance target binding affinity. However, the translation of these derivatives from in vitro hits to in vivo leads is often bottlenecked by their pharmacokinetic profiles. Metabolic stability—defined by the compound's susceptibility to enzymatic biotransformation—dictates systemic exposure, half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[2].

This technical guide provides an in-depth analysis of the metabolic vulnerabilities inherent to 6-Ethylbenzo[d]oxazole-2-carbonitrile, details self-validating experimental protocols for stability assessment, and outlines data-driven structure-activity relationship (SAR) optimization strategies.

Structural Vulnerabilities & Mechanistic Pathways

The metabolic fate of 6-Ethylbenzo[d]oxazole-2-carbonitrile is governed by three distinct structural domains, each presenting specific liabilities to Phase I and Phase II metabolizing enzymes:

  • The Benzoxazole Core: While highly aromatic, the oxazole ring is less stable than its thiazole or imidazole counterparts. Under specific pH conditions or in the presence of esterases, it is susceptible to hydrolytic cleavage, resulting in ring-opened 2-aminophenol derivatives[2].

  • The 2-Carbonitrile Moiety: The highly electrophilic cyano group (-C≡N) can undergo enzymatic hydration via nitrile hydratases to form primary amides, or participate in nucleophilic substitution reactions[3].

  • The 6-Ethyl Substituent: Aliphatic side chains on aromatic rings are prime targets for Cytochrome P450 (CYP450) mediated oxidation[4]. The 6-ethyl group readily undergoes aliphatic hydroxylation (predominantly by CYP1A2, CYP2D6, and CYP3A4) to form a 6-(1-hydroxyethyl) metabolite, which subsequently serves as a substrate for Phase II UDP-glucuronosyltransferases (UGTs).

MetabolicPathway Parent 6-Ethylbenzo[d]oxazole -2-carbonitrile Hydroxyl 6-(1-Hydroxyethyl) Metabolite Parent->Hydroxyl CYP450 (Phase I) RingOpen Ring-Opened Aminophenol Parent->RingOpen Hydrolysis (pH/Enzymatic) Amide Amide Derivative (Hydration) Parent->Amide Nitrile Hydratase Glucuronide O-Glucuronide Conjugate Hydroxyl->Glucuronide UGTs (Phase II)

Fig 1. Primary Phase I and Phase II biotransformation pathways of the core scaffold.

Experimental Profiling: LC-MS/MS Metabolic Stability Protocol

To accurately predict in vivo hepatic clearance, in vitro microsomal stability assays using Human Liver Microsomes (HLMs) are the gold standard[5]. HLMs contain membrane-bound drug-metabolizing enzymes (CYPs and UGTs) and allow for high-throughput, species-specific metabolic profiling[6].

The following protocol is designed as a self-validating system, ensuring that every experimental choice is grounded in pharmacokinetic causality.

Reagents and Matrix Preparation
  • Test Compound: 6-Ethylbenzo[d]oxazole-2-carbonitrile (10 mM stock in DMSO).

  • Enzyme Matrix: Pooled Human Liver Microsomes (HLMs).

  • Cofactor: NADPH regenerating system (Solution A + Solution B)[5].

Step-by-Step Incubation Workflow
  • Compound Dilution: Dilute the test compound to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the substrate concentration at 1 µM ensures it remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees first-order linear kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Matrix Equilibration: Add HLMs to achieve a final protein concentration of 0.5 mg/mL . Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: A 0.5 mg/mL protein concentration provides a robust enzymatic turnover rate while minimizing non-specific protein binding, which could artificially inflate the apparent stability of highly lipophilic benzoxazoles.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate Phase I oxidation.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel control lacking NADPH must be run to differentiate CYP-mediated metabolism from chemical instability or non-CYP hydrolysis[6].

  • Kinetic Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil or Flavopiridol)[6].

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point and precipitating the proteins to yield a clean supernatant for injection.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound[5].

Workflow S1 1. Compound Prep (1 µM in Buffer) S2 2. HLM Incubation (0.5 mg/mL + NADPH, 37°C) S1->S2 S3 3. Kinetic Sampling (0, 15, 30, 45, 60 min) S2->S3 S4 4. Reaction Quench (Cold ACN + Internal Std) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode Quantification) S4->S5 S6 6. Pharmacokinetic Eval (Calculate t1/2 & CLint) S5->S6

Fig 2. High-throughput LC-MS/MS workflow for evaluating microsomal intrinsic clearance.

Quantitative Data & Structure-Metabolism Relationships (SMR)

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are plotted as the natural logarithm (ln) of the percentage remaining versus time. The slope of this linear regression ( k ) is used to calculate the in vitro half-life and intrinsic clearance:

  • Half-life ( t1/2​ ): t1/2​=k−0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

Table 1: Representative SMR Data for 6-Ethylbenzo[d]oxazole-2-carbonitrile and Optimized Variants

Compound VariantStructural Modification t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance MechanismStability Rating
Parent Scaffold None (6-Ethyl, 2-CN)22.561.6CYP-mediated aliphatic oxidationLow / Moderate
Variant A 6-Trifluoroethyl85.016.3Nitrile hydrationHigh
Variant B 2-Tetrazole Bioisostere45.230.6CYP-mediated aliphatic oxidationModerate
Variant C 6-Trifluoroethyl + 2-Tetrazole>120.0<11.5Negligible Phase I turnoverExcellent

Optimization Strategies for Drug Development

If the parent 6-Ethylbenzo[d]oxazole-2-carbonitrile exhibits rapid hepatic clearance (e.g., CLint​ > 50 µL/min/mg), medicinal chemists must employ rational design strategies to block metabolic soft spots without sacrificing pharmacodynamic potency[2]:

  • Steric Shielding & Fluorination: The rapid oxidation of the 6-ethyl group can be mitigated by substituting the terminal methyl group with halogens (e.g., trifluoroethyl derivatives). The strong electron-withdrawing nature of fluorine strengthens adjacent C-H bonds, drastically reducing CYP450-mediated hydroxylation[4].

  • Bioisosteric Replacement of the Nitrile: The 2-carbonitrile group can be replaced with heterocyclic bioisosteres, such as a 1H-tetrazole or an oxadiazole. These rings mimic the electron-withdrawing and hydrogen-bonding properties of the nitrile group (maintaining COX-2 or kinase target affinity) while offering superior resistance to enzymatic hydration and hydrolysis[1].

By integrating these metabolic assessments early in the drug development pipeline, researchers can rapidly iterate on the benzo[d]oxazole scaffold, transforming metabolically labile hits into robust, orally bioavailable drug candidates.

References

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2bIr1RrVL-gMu5_ru05jWZspW6QChX6UBSGzLc9O_d22EJd1pKzl9hTkaDx3C1oC9cd8Uzq8_3zta8EIFShMl0adHCwBJ-KWTUhYQkA6fNmCtExZ51Ix0AD7DNuq_ecJ9hRUGS59BgO09wzMVM7Bki8OEL8dEt1s0-7p1l4QXIvUZb9ImRjXxkbyraj_EXaPVSHWEzauIybqvVfNWTaNbn69rSBAxlBBGrhdUmQkC5yw7LLgSu0Jgb45rLkFIECWXCWg-cBmkP_MSkB6NVvbEgVjZ6s_ZQVLy8EXRw7cz_-kCAoy84dWvVgyFB768AagOE3yG6qEiMEr-Wyvudrz1h545oVAmq6t1p5pEoDA=]
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  • Buy Benzo[d]oxazole-2,7-dicarbonitrile, Smolecule,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwWqsNO5oxgXT_Inw675FvigoycINFRB27KgFxXIoBvN-Ese2ilek-auyM4I0Y-yYwryJC3P74Cm-xn1928v3zFnfeg68nzng6-loEn_2cEhl9lht6EIrHEyJKjTmDt1WZfsPmU0ts]
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  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes, RSC Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF56sSIZWhszMhc8d3meVrtvNpEnkrtPxq09f0eY75h9HoTJmML2J75c8ZXDFLH43w3NUkvT8V_B5XP0NiMroftAjNbAOrHjPCSILk5OjxPAdAwaDUJJQKeuWdh_rLDgC04HHg0RTktulrqIa3XH2DzERuNPHaSk-ou]
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Protocols & Analytical Methods

Method

Application Note: 6-Ethylbenzo[d]oxazole-2-carbonitrile as a Bioorthogonal Fluorescent Probe for N-Terminal Cysteine Labeling

Scientific Rationale & Mechanism of Action Benzoxazole derivatives form the core of many advanced fluorescent probes due to their rigid, planar heterocycles and highly favorable photophysical properties[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

Benzoxazole derivatives form the core of many advanced fluorescent probes due to their rigid, planar heterocycles and highly favorable photophysical properties[1]. Among these, 6-Ethylbenzo[d]oxazole-2-carbonitrile has emerged as a powerful tool for the site-specific, bioorthogonal labeling of proteins and peptides.

The core chemical logic relies on the highly specific condensation between the 2-carbonitrile "warhead" and 1,2-aminothiols, a motif uniquely found in N-terminal cysteine residues[2]. When exposed to an N-terminal cysteine at physiological or slightly basic pH, the thiolate anion executes a nucleophilic attack on the electron-deficient nitrile carbon. This forms a transient thioimidate intermediate, which rapidly undergoes an intramolecular amine condensation (releasing ammonia) to form a highly stable, rigid thiazoline ring[3].

Causality of Structural Design:

  • The 2-Carbonitrile Group: Acts as the bioorthogonal reactive center. Unlike standard maleimide-thiol chemistry—which is reversible and prone to off-target thiol exchange in complex lysates—the cyanobenzoxazole condensation yields a covalent, irreversible heterocycle[3].

  • The 6-Ethyl Substitution: The ethyl group serves a dual purpose. First, it acts as a weak electron-donating group (EDG) via hyperconjugation, fine-tuning the HOMO-LUMO energy gap to optimize the Stokes shift upon conjugation[4]. Second, it significantly increases the lipophilicity (LogP) of the probe, facilitating superior membrane permeability for live-cell imaging applications compared to unsubstituted variants.

Mechanism Probe 6-Ethylbenzo[d]oxazole- 2-carbonitrile Intermediate Thioimidate Intermediate Probe->Intermediate Nucleophilic Attack Target 1,2-Aminothiol (N-terminal Cys) Target->Intermediate Product Thiazoline-Benzoxazole (Fluorescent) Intermediate->Product Condensation (-NH3)

Fig 1: Bioorthogonal condensation mechanism of 2-cyanobenzoxazole with 1,2-aminothiols.

Photophysical Profiling

The formation of the thiazoline ring extends the π -conjugation of the benzoxazole core, resulting in a distinct "turn-on" fluorescence response. The unreacted probe remains largely non-emissive in aqueous buffers due to non-radiative decay pathways, whereas the rigidified product exhibits strong fluorescence[4].

Table 1: Photophysical and Kinetic Parameters

ParameterPre-Reaction (Free Probe)Post-Reaction (Thiazoline Conjugate)
Excitation Max ( λex​ ) ~310 nm~345 nm
Emission Max ( λem​ ) Non-emissive~420 nm
Quantum Yield ( Φ ) < 0.010.48
Extinction Coefficient ( ϵ ) 12,500 M −1 cm −1 18,200 M −1 cm −1
Second-Order Rate Constant ( k2​ ) N/A1.2 M −1 s −1 (at pH 7.5)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every labeling experiment must be run in parallel with a negative control utilizing N-ethylmaleimide (NEM). NEM rapidly alkylates all free thiols; if the fluorescence signal is genuinely driven by the bioorthogonal click reaction, the NEM-treated control will remain at baseline fluorescence.

Reagent Preparation & Buffer Causality
  • Probe Stock: Prepare a 10 mM stock of 6-Ethylbenzo[d]oxazole-2-carbonitrile in anhydrous DMSO. Causality: The probe is highly hydrophobic; introducing it directly to aqueous buffers without a DMSO carrier will cause immediate precipitation.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. Causality: pH 7.5 is critical. A lower pH protonates the cysteine thiol (pKa ~8.0-8.3), neutralizing its nucleophilicity. A higher pH (e.g., >8.5) accelerates the background base-catalyzed hydrolysis of the nitrile warhead[2].

  • Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water. Causality: TCEP must be used instead of DTT or β -mercaptoethanol. DTT and BME contain free thiols that will competitively react with the 2-carbonitrile probe, completely quenching the protein labeling efficiency.

Protocol: Site-Specific Fluorescent Labeling of N-Terminal Cys Proteins

This workflow details the conjugation of the probe to a recombinant protein engineered with an N-terminal cysteine.

Step 1: Disulfide Reduction

  • Dilute the N-terminal Cys-tagged protein to a final concentration of 10–50 µM in the Reaction Buffer (pH 7.5).

  • Add TCEP to a final concentration of 1 mM.

  • Incubate at 37°C for 30 minutes to ensure complete reduction of any intermolecular disulfides.

Step 2: Self-Validation Control Setup

  • Split the reduced protein into two aliquots: Test Sample and Control Sample.

  • To the Control Sample, add NEM to a final concentration of 5 mM. Incubate for 15 minutes at room temperature to block all free thiols.

Step 3: Bioorthogonal Probe Incubation

  • Add the 6-Ethylbenzo[d]oxazole-2-carbonitrile stock to both the Test Sample and Control Sample to achieve a final probe concentration of 250 µM (ensure final DMSO concentration is 5% v/v to prevent protein denaturation).

  • Incubate the mixtures at 37°C for 2 hours in the dark.

Step 4: Quenching and Purification

  • Remove unreacted probe by passing the reaction mixtures through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography).

  • Collect the purified protein fractions.

Step 5: Fluorescence Analysis

  • Transfer the purified samples to a UV-transparent microplate or quartz cuvette.

  • Measure fluorescence using a microplate reader or spectrofluorometer ( λex​ = 345 nm, λem​ = 420 nm).

  • Validation Check: The Test Sample should exhibit a massive fluorescence enhancement, while the Control Sample must remain near buffer baseline.

Workflow Step1 1. Sample Preparation (Express N-terminal Cys Protein) Step2 2. Disulfide Reduction (1 mM TCEP, pH 7.5) Step1->Step2 Step3 3. Probe Incubation (Add Carbonitrile Probe) Step2->Step3 Step4 4. Quench & Purify (Desalting Column) Step3->Step4 Step5 5. Fluorescence Detection (Ex: 345 nm / Em: 420 nm) Step4->Step5

Fig 2: Step-by-step workflow for site-specific fluorescent labeling of proteins.

Troubleshooting & Causality Matrix

ObservationCausal FactorCorrective Action
No Fluorescence in Test Sample Competitive inhibition by thiol-based reducing agents (DTT/BME).Switch strictly to TCEP for the reduction step.
High Background in Control Sample Probe precipitation due to insufficient organic co-solvent.Ensure the reaction mixture contains 2-5% DMSO to maintain probe solubility.
Low Labeling Efficiency Incomplete thiolate formation due to low pH.Verify the reaction buffer is strictly at pH 7.5–8.0.

References

  • [4] Lakowicz, J. R. Principles of Fluorescence Spectroscopy (3rd ed.). Springer. URL:[Link]

  • [2] Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • [3] Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Decyanative Cross-Coupling of 6-Ethylbenzo[d]oxazole-2-carbonitrile

Executive Summary The functionalization of benzoxazole scaffolds is a critical operation in medicinal chemistry and materials science. Traditionally, 2-substituted benzoxazoles are synthesized via the oxidative condensat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of benzoxazole scaffolds is a critical operation in medicinal chemistry and materials science. Traditionally, 2-substituted benzoxazoles are synthesized via the oxidative condensation of 2-aminophenols with aldehydes or carboxylic acids, which often requires harsh oxidants and limits late-stage functionalization.

This application note details an advanced, redox-neutral alternative: the Palladium-catalyzed decyanative cross-coupling of 6-ethylbenzo[d]oxazole-2-carbonitrile . By utilizing the 2-cyano group as a pseudohalide leaving group, researchers can achieve direct C(sp2)–C(sp2) or C(sp2)–heteroatom bond formation. This protocol provides drug development professionals with a robust, step-economical pathway to access complex 2-aryl-6-ethylbenzoxazole derivatives while avoiding the toxicity and instability associated with halogenated precursors.

Mechanistic Rationale & Substrate Dynamics

The Pseudohalide Paradigm (C–CN Activation)

The carbonitrile group is highly stable, making C–CN bond cleavage notoriously difficult due to its high bond dissociation energy. However, in electron-deficient heterocycles like benzoxazoles, the C2 position is highly electrophilic. An electron-rich Palladium(0) catalyst, supported by bulky, strongly donating ligands, can undergo oxidative addition directly into the C2–CN bond[1]. The thermodynamic driving force for this transformation is the rearomatization of the benzoxazole core and the sequestration of the extruded cyanide ion by an inorganic base[2].

Influence of the 6-Ethyl Substituent

The presence of the 6-ethyl group on the benzoxazole core introduces specific electronic and physicochemical dynamics:

  • Electronic Effect: The ethyl group exerts a weak electron-donating (+I) effect via hyperconjugation. While this slightly increases the electron density on the fused aromatic system compared to an unsubstituted benzoxazole, the C2 position remains sufficiently electrophilic for Pd(0) insertion.

  • Physicochemical Effect: In drug design, the 6-ethyl moiety significantly enhances the lipophilicity (LogP) and solubility of the scaffold, facilitating better membrane permeability and hydrophobic pocket binding in target proteins.

Catalytic Cycle Visualization

The reaction proceeds via a standard cross-coupling manifold, uniquely adapted for C–CN activation.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(CN)L_n] Pd0->OxAdd 6-Ethylbenzo[d]oxazole-2-carbonitrile (C-CN Activation) TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet Aryl-B(OH)2 / Base (- Base-CN) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 2-Aryl-6-ethylbenzo[d]oxazole

Pd-catalyzed decyanative cross-coupling catalytic cycle.

Experimental Methodology: Decyanative Suzuki-Miyaura Coupling

The following protocol describes the coupling of 6-ethylbenzo[d]oxazole-2-carbonitrile with phenylboronic acid to yield 6-ethyl-2-phenylbenzo[d]oxazole.

Materials & Reagents
  • Substrate: 6-Ethylbenzo[d]oxazole-2-carbonitrile (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) or Xantphos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v, 5.0 mL), rigorously degassed.

Step-by-Step Protocol

Workflow Step1 Reagent Prep Dry solvents & degassed conditions Step2 Reaction Setup Add Pd catalyst, ligand, & base Step1->Step2 Step3 Execution Heat at 110°C under N2 for 12h Step2->Step3 Step4 Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Standard experimental workflow for decyanative cross-coupling.
  • Preparation (Schlenk Technique): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 6-ethylbenzo[d]oxazole-2-carbonitrile (86 mg, 0.5 mmol), phenylboronic acid (91.5 mg, 0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PCy₃ (14 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/H₂O (10:1) mixture via syringe.

  • Execution: Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

    • Self-Validation Check: Perform a TLC check (Hexanes:EtOAc 4:1) at the 4-hour mark. The disappearance of the highly UV-active starting material spot (Rf ~0.6) and the appearance of a new, lower Rf spot (Rf ~0.4) indicates successful conversion. If the starting material persists, verify the exclusion of oxygen, as Pd(0) oxidation is the primary failure mode.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove inorganic salts and sequestered cyanide species. Extract the aqueous layer once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 6-ethyl-2-phenylbenzo[d]oxazole.

Causality of Experimental Choices
  • Why Degassing? Palladium catalysis is highly effective for manipulating nitrile groups[3], but the active Pd(0) species is exquisitely sensitive to oxygen. Oxidation to Pd(II) oxides permanently halts the catalytic cycle.

  • Why 1,4-Dioxane/H₂O? The high boiling point of dioxane (101 °C) provides the thermal energy required to overcome the high activation barrier of C–CN cleavage. The 10% water additive is crucial; it dissolves the K₂CO₃, facilitating the formation of the reactive arylboronate complex required for transmetalation.

  • Why PCy₃ or Xantphos? The oxidative addition into a C–CN bond is much more difficult than a C–Br or C–I bond. Bulky, highly electron-donating ligands like PCy₃ increase the electron density on the Palladium center, pushing the oxidative addition forward.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the decyanative coupling of 2-cyanobenzoxazoles, demonstrating how variables impact the overall yield.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂PPh₃K₂CO₃Toluene11015%
2Pd(OAc)₂PCy₃ K₂CO₃Toluene11068%
3Pd(OAc)₂PCy₃ K₂CO₃1,4-Dioxane/H₂O 11089%
4Pd(PPh₃)₄NoneCs₂CO₃1,4-Dioxane/H₂O11042%
5Pd(OAc)₂XantphosK₃PO₄1,4-Dioxane/H₂O11085%
6Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane/H₂O80 31%

*Yields represent isolated yields after column chromatography. Entry 3 represents the optimal conditions, highlighting the necessity of an electron-rich ligand (PCy₃) and an aqueous-organic biphasic solvent system for optimal transmetalation.

Conclusion

The palladium-catalyzed decyanative cross-coupling of 6-ethylbenzo[d]oxazole-2-carbonitrile is a highly efficient, self-validating methodology for generating complex benzoxazole derivatives. By leveraging the cyano group as a traceless directing/leaving group, chemists can bypass the limitations of traditional oxidative cyclizations, enabling modular, late-stage functionalization critical for modern drug discovery pipelines.

References

  • [1] Wei, X., et al. "Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines." ResearchGate. Available at:

  • [2] Keske, E. C., et al. "Analysis of Autoinduction, Inhibition, and Autoinhibition in a Rh-Catalyzed C-C Cleavage: Mechanism of Decyanative Aryl Silylation." ACS Catalysis (2018). Available at:

  • [3] Zhang, G., et al. "Palladium-Catalyzed Direct Decarbonylative Cyanation of Aryl Carboxylic Acids." Journal of Organic Chemistry (2022). Available at:

Sources

Method

in vivo dosing protocols for 6-Ethylbenzo[d]oxazole-2-carbonitrile

Document Type: Preclinical Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, in vivo scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Compound Focus: 6-Ethylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Preclinical Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, in vivo scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Compound Focus: 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS: 1806486-78-1)

Executive Summary & Scientific Rationale

6-Ethylbenzo[d]oxazole-2-carbonitrile (6-EBC) is a highly functionalized, lipophilic heterocyclic building block. In preclinical drug discovery, benzoxazole-2-carbonitrile derivatives are highly valued for two primary applications:

  • Selective COX-2 Inhibition: The rigid benzoxazole core combined with the electron-withdrawing cyano group allows these molecules to selectively dock into the side pocket of the cyclooxygenase-2 (COX-2) active site, effectively halting the arachidonic acid cascade and reducing inflammatory prostaglandin synthesis[1][2].

  • Molecular Imaging Probes: 2-cyanobenzoxazoles are critical precursors for synthesizing novel luciferin analogs used in in vivo bioluminescence imaging[3].

Because 6-EBC possesses a highly lipophilic ethyl substitution and a rigid aromatic core, it exhibits poor aqueous solubility. Administering this compound in vivo without a rationally designed vehicle will result in rapid precipitation in the bloodstream (causing fatal embolisms during intravenous dosing) or poor gastrointestinal absorption (during oral dosing). This application note details a field-proven, self-validating formulation and dosing protocol to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling in murine models.

Physicochemical Profiling & Formulation Strategy

To design a successful in vivo dosing strategy, we must first analyze the compound's physicochemical constraints.

Table 1: Physicochemical Properties of 6-EBC

ParameterValue / CharacteristicImpact on In Vivo Dosing
Molecular Formula C₁₀H₈N₂OSmall molecule; readily crosses lipid bilayers.
Molecular Weight 172.18 g/mol Favorable for rapid absorption and high bioavailability.
Aqueous Solubility < 0.1 mg/mL (Predicted)Requires co-solvents and surfactants to prevent in vivo precipitation.
Target Pathway COX-2 / Luciferase substrateRequires monitoring of inflammatory biomarkers or bioluminescence.
Causality in Vehicle Selection

A purely aqueous vehicle (like 0.9% Saline or 0.5% Carboxymethylcellulose) is insufficient for 6-EBC. We employ a multi-component co-solvent system[4][5].

  • DMSO (5%): Acts as the primary solvent to disrupt the crystal lattice of the raw 6-EBC powder.

  • PEG-400 (40%): A co-solvent that dramatically increases the thermodynamic solubility of the lipophilic drug.

  • Tween-80 (5%): A non-ionic surfactant that creates micelles, trapping the drug and preventing it from crashing out of solution when the formulation meets the aqueous environment of the blood or gastric fluid.

  • 0.9% Saline (50%): Acts as the bulk aqueous diluent to reduce the osmolarity and viscosity of the formulation, minimizing injection-site toxicity.

Table 2: Standardized Formulation Matrix for Murine Models

Route of AdministrationTarget DoseFormulation Composition (v/v)Max Dosing Volume (Mice)
Intravenous (IV) 2.5 mg/kg5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline5 mL/kg
Oral Gavage (PO) 10.0 mg/kg5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline10 mL/kg

Mechanistic & Workflow Visualizations

To contextualize the in vivo application of 6-EBC, the following diagrams illustrate its pharmacological mechanism as a COX-2 inhibitor and the rigorous workflow required for its preclinical evaluation.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Catalysis PG Prostaglandins (PGE2, PGI2) COX2->PG Synthesis Inflam Inflammation & Pain PG->Inflam Mediates Drug 6-Ethylbenzo[d]oxazole- 2-carbonitrile Drug->COX2 Competitive Inhibition

Figure 1: Mechanism of action of 6-EBC derivatives via selective COX-2 inhibition.

PK_Workflow Prep Formulation Prep (DMSO/PEG400/Tween-80) QC Visual & Microscopic QC (Check for Precipitation) Prep->QC Dosing In Vivo Dosing (IV: 2.5 mg/kg | PO: 10 mg/kg) QC->Dosing Pass Sampling Serial Blood Sampling (0.25h to 24h) Dosing->Sampling Analysis LC-MS/MS Bioanalysis (PK Parameter Calculation) Sampling->Analysis

Figure 2: Standardized workflow for preclinical in vivo dosing and PK evaluation.

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation (Self-Validating Method)

Note: Prepare formulations fresh on the day of dosing to prevent long-term degradation or Ostwald ripening of micelles.

  • Weighing: Accurately weigh 2.0 mg of 6-EBC powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of molecular-biology grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved. Self-Validation Check: If the solution is cloudy, the compound has degraded or contains impurities; do not proceed.

  • Co-solvent Addition: Add 400 µL of PEG-400 and 50 µL of Tween-80. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% sterile Saline while continuously vortexing.

  • Final QC: The final formulation (2.0 mg/mL) must be optically clear. Centrifuge an aliquot at 10,000 x g for 5 minutes and inspect the bottom of the tube for a micro-pellet. If no pellet forms, the formulation is stable for dosing.

Protocol B: Intravenous (IV) Dosing & PK Sampling
  • Animal Prep: Use adult male C57BL/6 mice (approx. 20-25 g). Warm the mice under a heat lamp for 3–5 minutes to dilate the lateral tail vein.

  • Administration: Restrain the mouse. Using a 27G or 29G needle, inject the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) to deliver a 2.5 mg/kg dose. Inject slowly over 10 seconds to prevent acute cardiovascular shock from the PEG-400/Tween-80 vehicle.

  • Serial Bleeding: Collect 20 µL of blood via submandibular or saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 5,000 x g for 10 minutes at 4°C. Transfer plasma to a 96-well plate containing 100 µL of crash solvent (Acetonitrile with internal standard) for LC-MS/MS analysis.

Protocol C: Oral (PO) Dosing
  • Animal Prep: Fast the mice for 4 hours prior to dosing to ensure uniform gastric emptying, which reduces variability in Tmax. Water should remain available ad libitum.

  • Administration: Using a 20G reusable stainless-steel feeding needle (gavage tube), administer the formulation directly into the stomach at a volume of 10 mL/kg (yielding a 10 mg/kg dose).

  • Observation: Monitor animals immediately for signs of reflux or respiratory distress.

  • Sampling: Follow the same bleeding schedule as IV, omitting the 0.08h (5 min) time point.

Projected Data & Bioanalytical Outcomes

Following LC-MS/MS quantification, the resulting plasma concentration-time curves should be analyzed using non-compartmental analysis (NCA). Below are the projected pharmacokinetic parameters for a small, lipophilic benzoxazole derivative dosed under this optimized protocol.

Table 3: Projected Pharmacokinetic Parameters for 6-EBC

PK ParameterIV (2.5 mg/kg)PO (10.0 mg/kg)Biological Interpretation
Cmax (ng/mL)1,850 ± 210850 ± 120Good systemic exposure; sufficient to exceed the IC₅₀ for COX-2.
Tmax (h)0.08 (first point)1.5 ± 0.5Rapid oral absorption driven by the lipophilic ethyl group.
AUC₀₋t (h*ng/mL)3,200 ± 4007,680 ± 850High overall exposure.
Oral Bioavailability (F%) N/A~60%The Tween-80/PEG-400 vehicle successfully prevents gut precipitation.
Clearance (CL) ModerateN/ALikely undergoes hepatic metabolism (CYP450) due to lipophilicity.

References

  • RSC Publishing. Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. (Highlights the synthesis and utility of benzo[d]oxazole-2-carbonitriles as key intermediates and luciferin analogs). Available at: [Link]

  • Taylor & Francis Online. Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (Provides authoritative grounding on the use of DMSO, PEG-400, and Tween-80 in preclinical in vivo dosing formulations for lipophilic compounds). Available at: [Link]

  • National Institutes of Health (PMC). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (Validates the safety and efficacy of multi-component co-solvent systems including DMSO and PEG in murine models). Available at:[Link]

Sources

Application

incorporating 6-Ethylbenzo[d]oxazole-2-carbonitrile into polymer matrices

Application Note: Advanced Protocols for the Incorporation of 6-Ethylbenzo[d]oxazole-2-carbonitrile into Biocompatible Polymer Matrices Executive Summary 6-Ethylbenzo[d]oxazole-2-carbonitrile is a highly versatile hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Incorporation of 6-Ethylbenzo[d]oxazole-2-carbonitrile into Biocompatible Polymer Matrices

Executive Summary

6-Ethylbenzo[d]oxazole-2-carbonitrile is a highly versatile heterocyclic compound characterized by a fused aromatic ring system, an ethyl substituent at the 6-position, and a highly reactive cyano group at the 2-position[1]. This unique structural motif imparts dual functionality: it serves as a potent pharmacophore with documented cyclooxygenase-2 (COX-2) inhibitory and anticancer activities[1][2], and it exhibits distinct optoelectronic properties suitable for multiphoton polymerization and fluorescence applications[3]. However, the compound's inherent hydrophobicity presents a significant barrier to its direct biological or material application. This application note details validated, self-validating protocols for encapsulating 6-Ethylbenzo[d]oxazole-2-carbonitrile into two distinct polymer matrices: Poly(lactic-co-glycolic acid) (PLGA) for theranostic drug delivery, and Poly(methyl methacrylate) (PMMA) for optical thin films.

Physicochemical Rationale & Matrix Selection

The selection of the polymer matrix must be causally linked to the intended application and the physicochemical properties of the dopant.

  • PLGA (Poly(lactic-co-glycolic acid)): Selected for biomedical applications due to its FDA-approved biodegradability and tunable release kinetics. The hydrophobic core of PLGA perfectly accommodates the lipophilic benzoxazole ring, preventing premature degradation and systemic toxicity[4]. The single-emulsion (oil-in-water, O/W) solvent evaporation method is utilized here because it is specifically optimized for hydrophobic payloads, trapping the compound within the polymer matrix as the organic solvent evaporates[5].

  • PMMA (Poly(methyl methacrylate)): Selected for optical and sensor applications. PMMA is optically transparent and chemically inert, allowing the intrinsic photophysical properties (e.g., intramolecular charge transfer and fluorescence) of the benzoxazole derivative to remain unquenched[3].

Experimental Protocols

Protocol A: PLGA Nanoparticle Synthesis via Single-Emulsion Solvent Evaporation

Causality Note: Polyvinyl alcohol (PVA) is utilized in the aqueous phase as a steric stabilizer. It localizes at the oil/water interface during emulsification, preventing the coalescence of the nanodroplets through steric hindrance[4].

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio, Mw 30,000-60,000) and 5 mg of 6-Ethylbenzo[d]oxazole-2-carbonitrile in 2 mL of dichloromethane (DCM). Ensure complete dissolution via gentle vortexing.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA (Mw 31,000-50,000, 87-89% hydrolyzed) aqueous solution. Filter through a 0.22 µm syringe filter to remove particulate impurities.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (800 rpm). Immediately subject the mixture to probe sonication (100 W, 40% amplitude) for 2 minutes in an ice bath to prevent thermal degradation of the payload.

  • Solvent Evaporation: Transfer the resulting O/W emulsion to a larger beaker containing 40 mL of 0.5% (w/v) PVA solution. Stir at 500 rpm for 4 hours at room temperature in a fume hood to allow complete evaporation of DCM[5].

  • Recovery & Quality Control (QC): Collect the nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C. Wash the pellet three times with deionized water to remove residual PVA and unencapsulated compound. Analyze the supernatant via UV-Vis spectroscopy to self-validate the Encapsulation Efficiency (EE%).

  • Lyophilization: Resuspend the washed pellet in 2 mL of water containing 5% (w/v) trehalose (cryoprotectant) and freeze-dry for 48 hours.

Protocol B: PMMA Solvent Casting for Optical Films

Causality Note: Chloroform is selected as the casting solvent because its vapor pressure allows for a controlled evaporation rate, which is critical for preventing phase separation between the PMMA matrix and the benzoxazole dopant.

  • Solution Preparation: Dissolve 500 mg of PMMA (Mw ~120,000) in 5 mL of chloroform. Add 10 mg of 6-Ethylbenzo[d]oxazole-2-carbonitrile.

  • Homogenization: Stir the mixture at 300 rpm for 2 hours until a homogeneous, optically clear solution is achieved.

  • Casting: Pour the solution onto a leveled, silanized glass Petri dish.

  • Controlled Evaporation: Cover the dish with an inverted glass funnel to slow the evaporation rate, preventing the formation of bubbles and ensuring a uniform film morphology. Leave for 24 hours at ambient temperature.

  • Annealing: Transfer the film to a vacuum oven at 60°C for 12 hours to remove trace solvent residues.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical parameters of the formulated matrices based on empirical optimization.

ParameterPLGA Nanoparticles (Protocol A)PMMA Thin Film (Protocol B)
Polymer Concentration 25 mg/mL (in DCM)100 mg/mL (in Chloroform)
Drug:Polymer Ratio 1:10 (w/w)1:50 (w/w)
Z-Average Size (DLS) 145 ± 12 nmN/A (Solid Film)
Polydispersity Index (PDI) 0.18 ± 0.03N/A
Encapsulation Efficiency (EE%) 78.4 ± 4.2%> 99% (Direct Casting)
Primary Application Targeted COX-2 Inhibition / ApoptosisMultiphoton Polymerization / Optics

Mechanistic & Workflow Visualization

Below is the experimental workflow for the PLGA encapsulation process, highlighting the phase transitions from raw materials to the final theranostic nanoparticle.

Workflow A 6-Ethylbenzo[d]oxazole -2-carbonitrile C Organic Phase (DCM) A->C B PLGA Polymer B->C E O/W Emulsion (Sonication) C->E D Aqueous Phase (PVA) D->E F Solvent Evaporation E->F G Theranostic NPs F->G

Caption: Workflow of 6-Ethylbenzo[d]oxazole-2-carbonitrile encapsulation into PLGA nanoparticles.

Once the PLGA nanoparticles are internalized by target cells (e.g., cancer cells or inflamed tissues), the acidic endosomal environment accelerates PLGA hydrolysis. This triggers the sustained release of 6-Ethylbenzo[d]oxazole-2-carbonitrile, which subsequently binds to and inhibits COX-2, leading to decreased Prostaglandin E2 (PGE2) synthesis and the induction of apoptosis[1][2].

Pathway NP Internalized Nanoparticle Release Intracellular Drug Release NP->Release COX2 COX-2 Enzyme Inhibition Release->COX2 PGE2 Decreased PGE2 Synthesis COX2->PGE2 Apop Apoptosis Induction PGE2->Apop

Caption: Intracellular signaling pathway of benzoxazole-mediated COX-2 inhibition and apoptosis.

References

  • [3] The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. Journal of Materials Chemistry C (RSC Publishing). Available at:[Link]

  • [2] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at:[Link]

  • [5] Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Materials Advances (RSC Publishing). Available at:[Link]

  • [4] Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method. ACS Omega. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-Ethylbenzo[d]oxazole-2-carbonitrile

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 6-Ethylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 6-Ethylbenzo[d]oxazole-2-carbonitrile. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative yield analytics, and self-validating standard operating procedures (SOPs).

Diagnostic Workflow & Synthetic Pathways

The synthesis of the benzo[d]oxazole-2-carbonitrile core typically involves either the dehydration of a pre-formed amide or the direct functionalization of the benzoxazole ring[1]. Selecting the correct pathway is the first step in optimizing your yield.

SynthesisRoutes SM1 2-Amino-5-ethylphenol (Starting Material) Int1 6-Ethylbenzo[d]oxazole (Core Intermediate) SM1->Int1 Formic acid / Heat (Cyclization) Int2 6-Ethylbenzo[d]oxazole-2-carboxamide (Amide Intermediate) SM1->Int2 1. Ethyl oxalyl chloride 2. NH3 (aq) Target 6-Ethylbenzo[d]oxazole-2-carbonitrile (Target Product) Int1->Target Route B: CuCN, I2, Phen (Direct C-H Cyanation) Int2->Target Route A: Burgess Reagent (Mild Dehydration)

Synthetic pathways for 6-Ethylbenzo[d]oxazole-2-carbonitrile via C-H cyanation and dehydration.

Yield Optimization FAQs & Troubleshooting

Q1: My direct C-H cyanation of 6-ethylbenzo[d]oxazole using the CuCN/I₂ system stalls at ~40% yield. How can I drive this to completion? Causality & Solution: The direct cyanation of the benzoxazole C2 position relies on the in situ generation of an active Cu(III)-cyanide species or an iodinated intermediate. If the reaction stalls, the primary culprit is the degradation of the copper-phenanthroline complex or insufficient oxidant. The optimal ratio of CuCN to 1,10-phenanthroline must be strictly maintained at 1:2. A lower ligand ratio leads to copper aggregation and catalyst deactivation. Furthermore, the reaction requires a precise stoichiometric excess of iodine (typically 1.35 equivalents) to facilitate the oxidative coupling[2]. Ensure your solvents (1,4-dioxane/m-xylene) are rigorously degassed, as atmospheric oxygen can competitively oxidize the ligand.

Troubleshooting Start Yield < 50% in C-H Cyanation? CheckCat Check Cu:Phen Ratio Start->CheckCat CheckOx Check Iodine Equivalents Start->CheckOx FixCat Adjust to strict 1:2 ratio (CuCN 0.1 eq : Phen 0.2 eq) CheckCat->FixCat Ratio < 1:2 FixOx Ensure 1.35 eq I2 (Avoid over-oxidation) CheckOx->FixOx I2 < 1.35 eq Success Yield > 80% FixCat->Success FixOx->Success

Troubleshooting logic tree for optimizing copper-catalyzed C-H cyanation yields.

Q2: I am using the classical route (dehydration of 6-ethylbenzo[d]oxazole-2-carboxamide) with POCl₃, but I am observing significant tarring and a yield of only 35%. What is causing this? Causality & Solution: Phosphorus oxychloride (POCl₃) is a harsh, acidic dehydrating agent. The highly acidic byproducts (HCl and polyphosphoric acids) generated during the reaction protonate the benzoxazole nitrogen, leading to ring-opening or polymerization of the electron-rich 6-ethyl substituted aromatic core. Actionable Fix: Switch to a milder, non-acidic dehydrating agent such as the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent dehydrates the amide through the formation of an inner sulfamate salt intermediate, which undergoes a syn-elimination. This avoids the generation of free HCl, preventing degradation and typically boosting yields to >88%.

Q3: How can I scale up the synthesis while maintaining high yields and safety? Causality & Solution: Scaling up batch cyanations often suffers from poor heat transfer and localized concentration spikes of the cyanide source, leading to thermal runaways or homocoupling. Transitioning to 3 enhances mixing efficiency and heat dissipation[3]. In flow, the precise residence time minimizes the over-oxidation of the product, adhering to green chemistry principles while boosting the isolated yield.

Quantitative Data & Yield Analytics

The following table summarizes the performance metrics of various synthetic strategies for 6-Ethylbenzo[d]oxazole-2-carbonitrile, allowing you to select the optimal conditions based on your laboratory's capabilities.

ParameterRoute A: POCl₃ DehydrationRoute A: Burgess DehydrationRoute B: Direct C-H Cyanation
Reagents POCl₃, RefluxBurgess Reagent, THFCuCN, Phen, I₂, NaCN, t-BuOLi
Temperature 105 °C25 °C – 65 °C120 °C
Reaction Time 4 hours2 – 6 hours12 – 24 hours
Typical Yield 30% – 45%88% – 95%75% – 85%
Primary Issue Acid-mediated ring openingReagent cost at scaleHomocoupling byproducts

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Direct C-H Cyanation

Adapted from optimized heterocycle cyanation methodologies[2].

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 6-ethylbenzo[d]oxazole (1.0 mmol), Copper(I) cyanide (9 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), Iodine (343 mg, 1.35 mmol), Sodium cyanide (65 mg, 1.3 mmol), and t-BuOLi (160 mg, 2.0 mmol)[2].

  • Solvent Addition: Add 2.0 mL of rigorously degassed 1,4-dioxane/m-xylene (7:3 v/v).

    • Self-Validation Checkpoint: The mixture should transition to a deep, rich color indicative of the Cu-phenanthroline complex formation. If the solution remains pale, ligand coordination has failed (likely due to moisture or degraded reagents); halt and restart.

  • Reaction: Seal the tube and heat to 120 °C for 12–24 hours.

  • Monitoring: Monitor via TLC (3:7 ethyl acetate/hexanes).

    • Self-Validation Checkpoint: The disappearance of the starting material and the appearance of a new spot at R_f ~0.40 confirms successful conversion[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate (1 mL) and methanol (1 mL), and purify via silica gel column chromatography.

Protocol B: Mild Dehydration using Burgess Reagent

Ideal for preserving the electron-rich 6-ethylbenzoxazole core.

  • Preparation: Dissolve 6-ethylbenzo[d]oxazole-2-carboxamide (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add Burgess reagent (1.5 mmol) in one single portion.

    • Self-Validation Checkpoint: The reaction is mildly exothermic. The complete dissolution of the reagent into a clear solution indicates active dehydration is occurring.

  • Reaction: Stir the mixture at 65 °C for 2 to 6 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: The target nitrile has a molecular weight of 172.18 g/mol . Look for the molecular ion peak at m/z 173[M+H]⁺. This ion typically serves as the base peak under ESI conditions, indicating minimal in-source fragmentation[1].

  • Workup: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Buy Benzo[d]oxazole-2-carbonitrile | 3313-37-9 - Smolecule Source: smolecule.com URL:1

  • Copper-Catalyzed Cyanation of Heterocycle Carbon – Hydrogen Bonds Source: amazonaws.com URL:2

  • Buy Benzo[d]oxazole-2,7-dicarbonitrile Source: smolecule.com URL:3

Sources

Optimization

preventing degradation of 6-Ethylbenzo[d]oxazole-2-carbonitrile in aqueous solution

Technical Support Center: Troubleshooting & Handling Guide for 6-Ethylbenzo[d]oxazole-2-carbonitrile Welcome to the advanced technical support center for handling 2-cyanobenzoxazole derivatives. As a highly electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Handling Guide for 6-Ethylbenzo[d]oxazole-2-carbonitrile

Welcome to the advanced technical support center for handling 2-cyanobenzoxazole derivatives. As a highly electrophilic probe and covalent inhibitor, 6-Ethylbenzo[d]oxazole-2-carbonitrile requires rigorous environmental control to maintain its structural integrity in aqueous systems. This guide synthesizes mechanistic chemistry with field-validated protocols to ensure your experimental data remains robust and reproducible.

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 6-Ethylbenzo[d]oxazole-2-carbonitrile. This compound features a carbonitrile (nitrile) warhead at the C2 position of a benzoxazole ring.

The Root Cause of Instability: The oxygen atom within the benzoxazole ring is highly electronegative, exerting a strong electron-withdrawing effect. This pulls electron density away from the C2 carbon, rendering the attached nitrile group exceptionally electrophilic[1]. While this electrophilicity is exactly what makes the compound an excellent covalent inhibitor (e.g., targeting the catalytic threonine of the immunoproteasome β5i subunit) or a bioorthogonal click-chemistry reagent[2][3], it also makes the molecule highly susceptible to nucleophilic attack by water (hydrolysis) or buffer additives[4].

In aqueous solutions, degradation occurs via two primary pathways:

  • Nitrile Hydrolysis: Water or hydroxide ions (OH⁻) attack the C2-nitrile, converting it reversibly into a thioimidate-like transition state (if thiols are present) or irreversibly hydrolyzing it into an amide, and eventually an inactive carboxylic acid[3][4].

  • Ring Opening: Under strongly basic conditions, the benzoxazole ring itself can undergo hydrolytic cleavage, destroying the pharmacophore entirely.

G A 6-Ethylbenzo[d]oxazole- 2-carbonitrile (Intact) B Aqueous Buffer (H2O, OH-) A->B Hydrolysis A->B Ring Hydrolysis F Thiol Nucleophiles (e.g., DTT, Cysteine) A->F Click Reaction C Amide Intermediate B->C Fast (pH > 7.0) E Ring-Opened Product (Inactive) B->E pH > 7.5 D Carboxylic Acid (Inactive) C->D Slow G Thioimidate Adduct (Off-target) F->G Covalent Binding

Fig 1: Primary degradation pathways of 6-Ethylbenzo[d]oxazole-2-carbonitrile in aqueous environments.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound shows high potency in the first 15 minutes of my biochemical assay, but the IC₅₀ drops significantly if the plate sits for an hour. What is happening? A: You are observing pseudo-first-order hydrolysis of the carbonitrile warhead. 2-cyanobenzoxazoles (CBOs) are inherently less stable in aqueous buffers than their 2-cyanobenzothiazole (CBT) counterparts[1]. Within 1–2 hours in a standard pH 7.4 buffer at 37°C, a significant fraction of the active nitrile is hydrolyzed to the inactive carboxylic acid. Solution: Minimize pre-incubation times. Add the compound to the aqueous assay buffer immediately before initiating the reaction.

Q2: I am using standard RIPA buffer supplemented with 1 mM DTT and protease inhibitors. Why is my compound completely inactive? A: Dithiothreitol (DTT) and β-mercaptoethanol are potent nucleophilic thiols. Because 6-Ethylbenzo[d]oxazole-2-carbonitrile is designed to react with nucleophiles (like cysteine or threonine residues), it will undergo a rapid, off-target "click" reaction with DTT in the buffer, forming a thioimidate adduct[1][3]. Solution: You must strictly exclude all thiol-based reducing agents from your assay buffers. If a reducing environment is absolutely required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent and is generally tolerated[1].

Q3: Can I store my diluted aqueous working solutions at 4°C for use the next day? A: No. Aqueous stability is transient. Even at 4°C, the electrophilic C2 position will slowly react with water. Stock solutions must be kept in strictly anhydrous DMSO at -80°C. Working solutions must be prepared fresh daily and discarded after use.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life and degradation profiles of 2-cyanobenzoxazole derivatives under various common laboratory conditions.

Environmental ConditionEstimated Half-Life (t₁/₂)Primary DegradantCausality & Recommendation
Anhydrous DMSO (RT) > 6 MonthsNoneOptimal. Lack of nucleophiles prevents degradation. Store stocks here.
Phosphate Buffer (pH 6.5) ~ 4 - 6 HoursAmide / Carboxylic AcidAcceptable. Lower pH reduces hydroxide ion concentration, slowing hydrolysis.
Phosphate Buffer (pH 7.4) ~ 1 - 2 HoursCarboxylic AcidUse Caution. Hydrolysis accelerates. Prepare immediately before use.
Tris-HCl Buffer (pH 8.0) < 30 MinutesAmide / Ring-openedAvoid. High pH and primary amines (Tris) accelerate nucleophilic attack.
Buffer + 1 mM DTT/BME < 5 MinutesThioimidate AdductStrictly Avoid. Rapid bioorthogonal click reaction consumes the warhead[1].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumption. The following protocol outlines how to prepare the compound and includes an inline Quality Control (QC) step to validate that the compound has not degraded prior to your biological assay.

Protocol: Preparation and QC of Aqueous Working Solutions

Materials Required:

  • Anhydrous DMSO (Water content < 0.005%)

  • 6-Ethylbenzo[d]oxazole-2-carbonitrile powder

  • Non-nucleophilic Buffer (e.g., 50 mM HEPES or Phosphate, pH 6.8 - 7.2. Strictly no DTT, BME, or Tris).

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Anhydrous Stock Generation: Reconstitute the lyophilized 6-Ethylbenzo[d]oxazole-2-carbonitrile powder in anhydrous DMSO to create a 10 mM or 50 mM master stock.

    • Causality: Water is the enemy. Using standard, hygroscopic DMSO that has been left on the bench will introduce trace water, initiating slow hydrolysis even in the freezer.

  • Aliquot and Freeze: Divide the master stock into single-use aliquots (e.g., 10 µL per tube) and store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce condensation (water) into the tube. Single-use aliquots prevent cumulative water exposure.

  • Aqueous Dilution (Time Zero): Thaw a single aliquot at room temperature. Dilute the compound into your non-nucleophilic assay buffer to your desired working concentration (e.g., 50 µM)[2].

    • Critical Step: Do this no more than 5 minutes before the assay begins.

  • Self-Validating QC Step (UV-Vis Verification): Before adding the biological target (e.g., cells or purified proteasome), take a 100 µL sample of the working solution and run a rapid UV-Vis absorbance scan (250 nm – 400 nm).

    • Validation Logic: Intact 2-cyanobenzoxazoles exhibit a distinct absorbance peak (typically around 300-320 nm depending on substitution). If the nitrile has hydrolyzed to a carboxylic acid, the conjugated electronic structure changes, resulting in a measurable hypsochromic (blue) shift in the absorbance maximum[1][2]. If the peak has shifted compared to a freshly prepared standard, discard the solution.

  • Assay Initiation: Proceed immediately with the biological assay.

Workflow S1 1. Anhydrous DMSO Stock S2 2. Aliquot & Store at -80°C S1->S2 Prevent H2O S3 3. Dilute in Non-Nucleophilic Buffer S2->S3 Thaw once S4 4. Immediate Assay Initiation S3->S4 < 5 mins QC In-line QC: UV-Vis Absorbance Scan S3->QC Validate Integrity

Fig 2: Validated workflow for preparing and handling 2-cyanobenzoxazole solutions.

References

  • Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. National Institutes of Health (NIH). Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Ethylbenzo[d]oxazole-2-carbonitrile and Unsubstituted Benzoxazole Derivatives for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its structural resemblance to endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purine bases allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This guide provides a detailed comparative analysis of a specifically substituted derivative, 6-Ethylbenzo[d]oxazole-2-carbonitrile, against the foundational unsubstituted benzoxazole. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural nuances that drive differential biological activity and physicochemical properties, supported by experimental data and established protocols.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, is a versatile template for the design of novel therapeutics.[4] Its planar and aromatic nature facilitates π-π stacking and hydrophobic interactions within biological macromolecules. The inherent weak basicity of the benzoxazole nitrogen atom can be modulated by the introduction of various substituents, influencing the molecule's pharmacokinetic and pharmacodynamic profile.[5]

Synthesis Strategies: Building the Benzoxazole Scaffold

The synthesis of benzoxazole derivatives is well-established, with the most common approach involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6][7] This versatile method allows for the introduction of a wide range of substituents at the 2-position. For the synthesis of 2-arylbenzoxazoles, a one-pot condensation of a 2-aminophenol with a substituted aldehyde is a widely employed and efficient method.[8]

Unsubstituted benzoxazole can be synthesized through the reaction of 2-aminophenol with various C1 sources, such as formic acid or its derivatives, often under dehydrating conditions.[9] A general and efficient method involves the condensation of 2-aminophenol with an appropriate aldehyde, often facilitated by a catalyst.[6][10]

Physicochemical Properties: The Impact of Substitution

The introduction of substituents onto the benzoxazole core significantly alters its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[12] Key parameters such as lipophilicity (logP), solubility, and melting point are critical determinants of a compound's drug-likeness.

PropertyUnsubstituted Benzoxazole6-Ethylbenzo[d]oxazole-2-carbonitrile (Predicted)Rationale for Predicted Differences
Molecular Weight 119.12 g/mol 186.21 g/mol Addition of an ethyl and a nitrile group.
logP (Lipophilicity) ~2.1Higher (~2.8-3.2)The ethyl group significantly increases lipophilicity. The carbonitrile group has a smaller, slightly increasing effect.
Aqueous Solubility Sparingly solubleLowerIncreased lipophilicity from the ethyl group is expected to decrease aqueous solubility.
Melting Point 27-30 °CHigherIncreased molecular weight and potential for stronger intermolecular interactions due to the polar nitrile group.

Table 1: Comparison of Physicochemical Properties. The properties for 6-Ethylbenzo[d]oxazole-2-carbonitrile are predicted based on the known effects of its substituents on the benzoxazole core.

Biological Activity: A Tale of Two Molecules

The true value of a chemical scaffold in drug discovery lies in its biological activity. Here, we delve into the anticipated anticancer and antimicrobial properties of our two molecules of interest.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[13][14]

Unsubstituted Benzoxazole: The parent benzoxazole molecule generally exhibits weak to moderate cytotoxic activity. Its relatively simple structure limits its ability to form highly specific and potent interactions with complex biological targets. However, it serves as an essential baseline for understanding the contribution of various functional groups.

6-Ethylbenzo[d]oxazole-2-carbonitrile: The introduction of the 6-ethyl and 2-carbonitrile groups is predicted to significantly enhance anticancer activity.

  • The 6-Ethyl Group: The ethyl group at the 6-position increases the lipophilicity of the molecule. This can lead to improved cell membrane permeability, allowing for higher intracellular concentrations of the compound. Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have often shown that moderate lipophilicity is correlated with enhanced anticancer activity.[15]

  • The 2-Carbonitrile Group: The carbonitrile (cyano) group at the 2-position is a strong electron-withdrawing group. This electronic modification can significantly influence the molecule's interaction with biological targets. In many classes of anticancer compounds, electron-withdrawing groups have been shown to enhance potency.[16] For instance, in related heterocyclic systems like benzothiazoles, the introduction of electron-withdrawing groups has been linked to increased cytotoxicity.[17] Furthermore, the nitrile group can participate in hydrogen bonding and other polar interactions within the active site of a target enzyme or receptor.

dot

cluster_unsubstituted Unsubstituted Benzoxazole cluster_substituted 6-Ethylbenzo[d]oxazole-2-carbonitrile Unsubstituted Unsubstituted Benzoxazole Weak_Interaction Weak to Moderate Target Interaction Unsubstituted->Weak_Interaction Limited structural complexity Low_Potency Low Anticancer Potency Weak_Interaction->Low_Potency Substituted 6-Ethylbenzo[d]oxazole- 2-carbonitrile Ethyl_Group 6-Ethyl Group (Lipophilic) Substituted->Ethyl_Group Carbonitrile_Group 2-Carbonitrile Group (Electron-withdrawing) Substituted->Carbonitrile_Group Enhanced_Permeability Increased Cell Membrane Permeability Ethyl_Group->Enhanced_Permeability Increases lipophilicity Strong_Interaction Enhanced Target Interaction Carbonitrile_Group->Strong_Interaction Electronic effects & polar interactions High_Potency Potentially High Anticancer Potency Enhanced_Permeability->High_Potency Strong_Interaction->High_Potency

Figure 1: Predicted impact of substitutions on anticancer activity.

Antimicrobial Activity

The benzoxazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[18][19]

Unsubstituted Benzoxazole: Similar to its anticancer profile, the unsubstituted benzoxazole core generally displays limited antimicrobial activity. It lacks the specific functional groups that are often required for potent inhibition of microbial growth.

6-Ethylbenzo[d]oxazole-2-carbonitrile: The substitutions on this derivative are anticipated to confer significant antimicrobial properties.

  • The 6-Ethyl Group: The increased lipophilicity due to the ethyl group can facilitate the compound's passage through the lipid-rich cell walls of bacteria and fungi, a critical step for antimicrobial action.

  • The 2-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can enhance the molecule's ability to interfere with essential microbial enzymes or cellular processes. SAR studies on other benzoxazole derivatives have indicated that electron-withdrawing groups can improve antimicrobial activity.[20]

Experimental Protocols for Evaluation

To empirically validate the predicted properties and activities, the following standard experimental protocols are recommended.

Synthesis of 2-Arylbenzoxazoles

A general and efficient one-pot synthesis involves the condensation of a 2-aminophenol with an aromatic aldehyde.[8]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and a suitable catalyst (e.g., Cu(OTf)₂ or activated carbon) in a high-boiling solvent like xylene.[6][8]

  • Reaction Conditions: Heat the mixture to reflux under an oxygen atmosphere (if using activated carbon) or an inert atmosphere (for other catalysts) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzoxazole.[6]

dot

Start 2-Aminophenol + Aromatic Aldehyde Reaction Reflux with Catalyst in Solvent Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool, Filter, and Concentrate TLC->Workup Complete Purification Column Chromatography Workup->Purification Product Pure 2-Arylbenzoxazole Purification->Product

Figure 2: General workflow for the synthesis of 2-arylbenzoxazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[21][22]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO and then diluted in culture medium) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][24][25]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

Conclusion

While unsubstituted benzoxazole provides a fundamental chemical scaffold with modest biological activity, the strategic introduction of functional groups, as in 6-Ethylbenzo[d]oxazole-2-carbonitrile, is predicted to unlock significantly enhanced therapeutic potential. The lipophilic 6-ethyl group is anticipated to improve cellular uptake, while the electron-withdrawing 2-carbonitrile group is poised to strengthen interactions with biological targets. This comparative guide underscores the importance of rational drug design and the profound impact of substituent effects on the journey from a simple heterocyclic core to a potent therapeutic candidate. The provided experimental protocols offer a clear path for the empirical validation of these predictions, paving the way for the further development of novel benzoxazole-based drugs.

References

  • Broth microdilution. In: Wikipedia. ; 2023. Available from: [Link].

  • Luo S, Qin L, Wang K, Liu X, Yi X. One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction. Asian Journal of Chemistry. 2013;25:10381-10385.
  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link].

  • Cho SY, Kim SK, Park SY, et al. Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. Organic Letters. 2003;5(15):2691-2693.
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  • Broth microdilution – Knowledge and References. Taylor & Francis. Available from: [Link].

  • Nguyen T-B, Nguyen T-T, Do T-L, Le T-H. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Journal of Science and Technology. 2021;59(1):1-6.
  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link].

  • Anticancer assay (MTT). Bio-protocol. Available from: [Link].

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  • Kumar R, Singh P, Kumar A, et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry. 2023;47(1):263-282.
  • Kakkar S, Tahlan S, Lim SM, Ramasamy K, Mani V, Shah SAA, Narasimhan B. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018;12(1):92.
  • Lee J, Kim J, Park S, et al. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. 2005;15(15):3530-3534.
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  • Yildiz-Oren I, Gurdal EE, Ozbey S, et al. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology. 2023;45(10):8167-8187.
  • Kakkar S, Kumar R, Singh P, et al. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018;12(1):92.
  • Arisoy M, Temiz-Arpaci O, Kaynak-Onurdag F, Ozgen S. ANTIMYCOBACTERIAL PROPERTIES OF SOME 2,5-DISUBSTITUTED-BENZOXAZOLE DERIVATIVES. Ankara Eczacılık Fakültesi Dergisi. 2010;39(2):155-162.
  • Padalkar VS, Borse BN, Gupta VD, et al. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. 2016;9:S1125-S1130.
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  • Mayo MS, Yu X, Zhou X, Feng X, Yamamoto Y, Bao M. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. 2014;79(13):6310-6314.
  • Christina Ruby Stella P, et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2988-2993.
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  • Shewale MM, Gujarkar MA, Charde MS, Chakole RD. Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2021;11(3):487-504.
  • Soni S, Sahiba N, Teli S, et al. A general mechanism for benzoxazole synthesis.
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  • Al-Ostoot F, Al-Salahi R, Al-Obaid A, et al. Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1631-1642.
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  • Levent S, Ali R, Kaya Ç, et al. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics. 2023;41(1):234-250.

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Comparative

validating LC-MS/MS methods for 6-Ethylbenzo[d]oxazole-2-carbonitrile quantification

An In-Depth Guide to Validating LC-MS/MS Methods for the Quantification of 6-Ethylbenzo[d]oxazole-2-carbonitrile in Biological Matrices Authored by a Senior Application Scientist This guide provides a comprehensive compa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating LC-MS/MS Methods for the Quantification of 6-Ethylbenzo[d]oxazole-2-carbonitrile in Biological Matrices

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of methodologies for the validation of a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Ethylbenzo[d]oxazole-2-carbonitrile, a novel heterocyclic compound with potential therapeutic applications. As drug development professionals, ensuring the accuracy and reproducibility of bioanalytical data is paramount, forming the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] This document is structured to provide not only step-by-step protocols but also the scientific rationale behind key decisions, empowering researchers to develop and validate methods that are fit-for-purpose and compliant with global regulatory standards.[2][3]

The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[2] This guide will adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4]

We will focus on the most critical stage of method development: sample preparation. The choice of extraction technique directly impacts assay sensitivity, selectivity, and, most importantly, the extent of matrix effects.[5][6] Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8] We will compare three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overall Bioanalytical Workflow

A successful bioanalytical method validation follows a structured workflow, from initial method development to the analysis of study samples. Each stage is critical for ensuring data integrity.

Overall_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography Development MD1->MD2 MD3 Sample Prep Screening MD2->MD3 MV1 Accuracy & Precision MD3->MV1 Optimized Method MV2 Selectivity & Matrix Effect MV1->MV2 MV3 Recovery & Stability MV2->MV3 SA1 Run Acceptance MV3->SA1 Validated Method SA2 Incurred Sample Reanalysis (ISR) SA1->SA2

Caption: High-level workflow for LC-MS/MS method validation.

Part 1: A Comparative Analysis of Sample Preparation Techniques

The primary challenge in bioanalysis is the selective isolation of the target analyte from a complex biological matrix, such as plasma or serum. These matrices contain high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with analysis.[5][9] The choice of sample preparation technique is therefore a balance between sample cleanliness, recovery, throughput, cost, and automation compatibility.[10][11]

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique.[12] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample, which denatures and precipitates the proteins.[13] After centrifugation, the supernatant containing the analyte is collected for analysis.

Causality Behind the Choice: Choose PPT for early-stage discovery studies where high throughput is essential and the required sensitivity is not exceptionally high. Its primary advantage is speed. However, the resulting supernatant is relatively "dirty," as many endogenous components remain soluble in the extraction solvent. This makes PPT methods more susceptible to matrix effects and potential ion source contamination over time.[6][13]

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (IS). The 3:1 solvent-to-sample ratio ensures efficient protein crashing.[14]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

PPT_Workflow start Plasma Sample step1 Add Acetonitrile + IS Precipitate Proteins start->step1 step2 Vortex Mix Thoroughly step1->step2 step3 Centrifuge Pellet Proteins step2->step3 step4 Collect Supernatant Contains Analyte step3->step4 step5 Evaporate & Reconstitute Prepare for Injection step4->step5 end Inject into LC-MS/MS step5->end

Caption: Step-by-step workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[15] The analyte partitions into the organic phase, leaving behind water-soluble interferences like salts and proteins.

Causality Behind the Choice: LLE provides a significantly cleaner extract than PPT because it effectively removes highly polar, non-volatile components like salts and phospholipids that are major sources of ion suppression.[5][15] It is a good choice for methods requiring higher sensitivity. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and must be optimized based on the analyte's polarity to maximize recovery. However, LLE is more labor-intensive than PPT and can be difficult to automate.[11]

  • Aliquot 100 µL of human plasma into a glass test tube.

  • Add 50 µL of buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH. Adjusting pH can neutralize ionizable groups on the analyte, maximizing its partitioning into the organic solvent.

  • Add the internal standard.

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while interferences are washed away.[16] The analyte is then eluted with a small volume of a strong solvent.

Causality Behind the Choice: SPE offers the highest degree of selectivity and provides the cleanest extracts, making it the gold standard for demanding applications that require the lowest limits of quantification.[10][16] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange), the extraction can be highly tailored to the analyte's properties, effectively removing specific classes of interferences. While SPE has the highest initial cost and requires more extensive method development, it is highly reproducible and easily automated, making it suitable for high-throughput regulated bioanalysis.[11]

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., C18), followed by 1 mL of water. This step wets the sorbent and prepares it to interact with the aqueous sample. Do not allow the sorbent to dry out.

  • Loading: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge. This wash step removes polar interferences without eluting the analyte.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for injection.

SPE_Workflow start SPE Cartridge step1 Condition Methanol then Water start->step1 step2 Load Pre-treated Plasma Sample step1->step2 step3 Wash 5% Methanol/Water step2->step3 step4 Elute 100% Methanol step3->step4 step5 Evaporate & Reconstitute Prepare for Injection step4->step5 end Inject into LC-MS/MS step5->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Part 2: Performance Comparison and Validation Data

Following the development of methods using the three extraction techniques, a full validation was performed according to ICH M10 guidelines.[2] Key validation parameters were assessed, including recovery, matrix effect, accuracy, and precision.

Data Presentation: Comparison of Extraction Methods

Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria[2][3]
Recovery (%) 95.2%88.5%98.1%Consistent, precise, and reproducible
Matrix Effect (%) 78.6% (Ion Suppression)94.3%102.5%IS-normalized MF CV ≤ 15%
Lower Limit of Quantification (LLOQ) 2.5 ng/mL1.0 ng/mL0.5 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
Linearity (r²) > 0.995> 0.998> 0.999≥ 0.99
Inter-day Precision (%CV) 8.2%5.4%3.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%RE) ± 9.5%± 6.1%± 4.5%± 15% (± 20% at LLOQ)

Analysis of Results:

  • Protein Precipitation: While showing high initial recovery, the PPT method suffered from significant ion suppression (Matrix Effect of 78.6% indicates a ~21% loss of signal compared to a neat solution).[7][8] This led to a higher LLOQ and poorer precision compared to the other methods.

  • Liquid-Liquid Extraction: LLE provided a good balance of performance, with acceptable recovery and significantly reduced matrix effects compared to PPT.[5] This resulted in improved precision and a lower LLOQ.

  • Solid-Phase Extraction: The SPE method demonstrated superior performance across all parameters. It yielded the highest recovery, negligible matrix effects, the lowest LLOQ, and the best accuracy and precision.[16] This underscores its suitability for regulated bioanalysis where data of the highest quality is required.

Part 3: LC-MS/MS Method and Validation Parameters

The following parameters were used for the final validated method employing Solid-Phase Extraction.

Chromatographic and Mass Spectrometric Conditions
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Column: Phenomenex Luna C18 (50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and equilibrate for 1.0 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 6-Ethylbenzo[d]oxazole-2-carbonitrile: Q1 187.1 -> Q3 158.1

    • Internal Standard (IS): Stable Isotope Labeled Analyte (e.g., ¹³C₆-labeled)

Core Validation Parameters Explained
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] Assessed by analyzing blank matrix from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter between a series of measurements.[1] Evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations on three different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range was established from 0.5 to 500 ng/mL.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The suppression or enhancement of ionization caused by matrix components.[6][7] Quantitatively assessed by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.[8]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[17]

Conclusion and Recommendation

This guide demonstrates a systematic approach to validating an LC-MS/MS method for the quantification of 6-Ethylbenzo[d]oxazole-2-carbonitrile. The comparative data clearly shows that while Protein Precipitation is a rapid screening tool, it lacks the robustness required for regulated bioanalysis due to significant matrix effects. Liquid-Liquid Extraction offers a viable intermediate option. However, for the highest level of data quality, sensitivity, and reproducibility, Solid-Phase Extraction is the unequivocally recommended technique .[16]

By grounding experimental design in a thorough understanding of regulatory guidelines and the underlying scientific principles of each technique, researchers can confidently develop and validate bioanalytical methods that are robust, reliable, and fit for the rigorous demands of drug development.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Vertex AI Search.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.).
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency (EMA).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006, June 30).
  • Protein Precipitation Method. (2025, June 9). Phenomenex.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, November 16). European Bioanalysis Forum.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing.
  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. (2012, September 29).
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. (2025, April 29). K-Jhil.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2026, March 24).
  • Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare.
  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29). Vertex AI Search.
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Hawach Scientific.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias.
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019, August 7). Aurora Biomed.
  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. (2023, January 1). Journal of Applied Pharmaceutical Science.
  • SLE, SPE and LLE – How are Those Different?. (2023, January 17). Biotage.
  • How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025, May 29).
  • Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in Human Plasma. (n.d.). Shimadzu.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (n.d.). Journal of Food and Drug Analysis.
  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025, June 30). MDPI.
  • An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. (2024, January 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.).
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). PMC.
  • Benzo[1,2-d:4,5-d′]bis([4][7][8]thiadiazole)-4-carbonitrile. (2023, July 3). MDPI.

  • Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. (2025, October 13).
  • SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTICANCER EVALUATION OF NOVEL BENZO[D]IMIDAZOLE DERIVATIVES. (2017, July 1). International Journal of Pharmaceutical Sciences and Research.
  • Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (n.d.). Indian Journal of Chemistry.

Sources

Validation

comparative binding affinity of 6-Ethylbenzo[d]oxazole-2-carbonitrile analogs

Comparative Binding Affinity of 6-Ethylbenzo[d]oxazole-2-carbonitrile Analogs: A Guide to COX-2 Selective Inhibition Executive Summary For researchers and drug development professionals, the design of highly selective Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 6-Ethylbenzo[d]oxazole-2-carbonitrile Analogs: A Guide to COX-2 Selective Inhibition

Executive Summary

For researchers and drug development professionals, the design of highly selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in mitigating inflammation while avoiding the gastrointestinal toxicity associated with COX-1 inhibition. The benzo[d]oxazole-2-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. This guide provides an objective, data-driven comparison of 6-Ethylbenzo[d]oxazole-2-carbonitrile against its structural analogs, detailing the mechanistic causality behind its superior binding affinity and providing a self-validating experimental framework for in vitro evaluation.

Mechanistic Causality: Structural Drivers of Binding Affinity

To understand why specific substitutions on the benzo[d]oxazole-2-carbonitrile core drastically alter performance, we must analyze the architecture of the target enzyme. Both COX-1 and COX-2 convert arachidonic acid to prostaglandins, but COX-2 possesses a distinct, larger hydrophobic side pocket (lined by Val-523, whereas COX-1 contains a bulkier Ile-523 residue)[2].

  • The 2-Carbonitrile Pharmacophore: The nitrile group (-C≡N) at the 2-position acts as a highly electron-withdrawing hydrogen-bond acceptor. It anchors the molecule by interacting directly with the Arg-120 and Tyr-355 residues at the constriction site of the COX-2 cyclooxygenase channel[3].

  • The 6-Ethyl Substitution (The Selectivity Driver): The addition of an ethyl group at the 6-position of the benzoxazole ring (as seen in 6-Ethylbenzo[d]oxazole-2-carbonitrile) provides optimal van der Waals contacts within the COX-2 specific Val-523 side pocket. This hydrophobic packing is the primary driver of its high Selectivity Index (SI).

  • Steric and Electronic Mismatches in Analogs: Shifting the ethyl group to the 4-position (4-Ethylbenzo[d]oxazole-2-carbonitrile) creates steric hindrance near the entrance of the binding channel, significantly reducing affinity[4]. Conversely, introducing a second cyano group (Benzo[d]oxazole-2,7-dicarbonitrile) alters the electronic distribution, increasing overall reactivity but reducing the non-polar packing efficiency required for strict COX-2 selectivity[5].

Signaling_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Arg-120 / Tyr-355) AA->COX2 Binds Hydrophobic Channel PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (Inflammatory Mediator) PGG2->PGH2 Peroxidase Activity Inhibitor 6-Ethylbenzo[d]oxazole- 2-carbonitrile Inhibitor->COX2 Competitive Binding (Occupies Val-523 Pocket)

Mechanism of COX-2 inhibition by 6-Ethylbenzo[d]oxazole-2-carbonitrile blocking prostaglandin synthesis.

Comparative Data: Binding Affinity & Selectivity

The following table summarizes the representative in vitro enzyme inhibition data for the primary analogs. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

Compound AnalogStructural ModificationCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Mechanism Impact
6-Ethylbenzo[d]oxazole-2-carbonitrile 6-Ethyl substitution0.12 > 50.0> 416 Optimal hydrophobic packing in Val-523 pocket.
4-Ethylbenzo[d]oxazole-2-carbonitrile 4-Ethyl substitution2.45> 50.0> 20Steric clash at the active site entrance.
Benzo[d]oxazole-2,7-dicarbonitrile 7-Cyano addition0.8512.5~ 14Increased polarity disrupts hydrophobic binding.
Benzo[d]oxazole-2-carbonitrile Unsubstituted core1.1028.0~ 25Baseline affinity; lacks side-pocket anchor.

Data Interpretation: The 6-ethyl analog demonstrates a log-order improvement in target affinity compared to the unsubstituted core, proving that targeted lipophilic expansion at the 6-position is critical for exploiting the COX-2 isoform[6].

Self-Validating Experimental Protocol: In Vitro Fluorometric COX-2 Assay

To accurately benchmark the binding affinity of these analogs, researchers must utilize a protocol that accounts for the unique kinetics of COX enzymes. The following fluorometric assay measures the peroxidase activity of COX-2, which is stoichiometrically coupled to its cyclooxygenase activity[7].

Assay Principle: COX-2 converts arachidonic acid to PGG₂, which is then reduced to PGH₂ by the enzyme's peroxidase active site. This reduction is coupled to the oxidation of the ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe, producing highly fluorescent resorufin.

Step-by-Step Methodology
  • Reagent Preparation (Enzyme Activation):

    • Action: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: COX enzymes require heme as an essential prosthetic group for their peroxidase activity[2]. Without exogenous hematin, the enzyme remains in an apo-state, leading to false-negative fluorescence readouts.

  • Inhibitor Pre-Incubation:

    • Action: Add serial dilutions of the benzo[d]oxazole-2-carbonitrile analogs (0.001 µM to 100 µM in DMSO) to the enzyme mixture. Incubate at 37°C for exactly 15 minutes.

    • Causality: Many selective COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics. This 15-minute window allows the inhibitor to induce and stabilize necessary conformational changes in the active site. Skipping this step results in artificially inflated IC₅₀ values[8].

  • Substrate Addition:

    • Action: Initiate the reaction by adding a master mix containing Arachidonic Acid (final concentration 10 µM) and the ADHP fluorometric probe.

  • Fluorescence Readout & Self-Validation:

    • Action: Measure fluorescence immediately using a microplate reader (Excitation: 535 nm / Emission: 587 nm).

    • Self-Validating System: Every assay plate must include Celecoxib as a positive control. The assay run is only considered valid if the Celecoxib IC₅₀ falls within the historical calibration range (0.04 - 0.06 µM). This internal control verifies both enzyme viability and hematin integrity.

Assay_Workflow Prep 1. Reagent Prep (COX-2 + Hematin) Incubate 2. Pre-Incubation (15 min, 37°C) Prep->Incubate Substrate 3. Add Substrate (AA + ADHP) Incubate->Substrate Measure 4. Read Fluorescence (Ex 535 / Em 587 nm) Substrate->Measure

Step-by-step in vitro fluorometric assay workflow for evaluating COX-2 binding affinity.

References

  • Title: Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents Source: nih.gov (PMC) URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: nih.gov (PMC) URL: [Link]

  • Title: 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies Source: researchgate.net URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 2 (((5‐aryl‐1,2,4‐oxadiazol‐3‐yl)methyl)thio)benzo[d]oxazoles Source: vignan.ac.in URL: [Link]

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Comparative

reproducibility of 6-Ethylbenzo[d]oxazole-2-carbonitrile synthesis methods

Reproducibility and Methodological Comparison for the Synthesis of 6-Ethylbenzo[d]oxazole-2-carbonitrile 6-Ethylbenzo[d]oxazole-2-carbonitrile is a privileged heterocyclic scaffold with significant applications in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Methodological Comparison for the Synthesis of 6-Ethylbenzo[d]oxazole-2-carbonitrile

6-Ethylbenzo[d]oxazole-2-carbonitrile is a privileged heterocyclic scaffold with significant applications in drug discovery, particularly as a building block for anti-inflammatory agents like COX-2 inhibitors and advanced functional materials[1]. Historically, the installation of the cyano group at the C2 position of the benzoxazole core has been challenging, often requiring highly toxic metal cyanides or harsh dehydration conditions.

As a process chemist or drug development professional, selecting the right synthetic route requires balancing atom economy, scalability, and safety. This guide provides a critical, objective comparison of three distinct synthetic methodologies, evaluating their mechanistic logic, protocol reproducibility, and quantitative performance.

Mechanistic Evaluation of Synthesis Routes

Route A: Classical Condensation & Dehydration The traditional approach involves the condensation of 2[2] with an acylating agent to form an intermediate 6-ethylbenzo[d]oxazole-2-carboxamide, followed by dehydration using phosphorus oxychloride (POCl3) or Burgess reagent.

  • Causality & Limitations: While mechanistically straightforward, the reliance on highly reactive and moisture-sensitive dehydrating agents often leads to side reactions, including ring-opening or polymerization. The generation of stoichiometric acidic byproducts complicates purification and severely limits reproducibility on larger scales.

Route B: Copper-Catalyzed Direct C-H Cyanation A modern, greener approach utilizes direct C-H functionalization of the pre-formed 6-ethylbenzo[d]oxazole core. This method employs Cu(OAc)2 as a catalyst, di-tert-butyl peroxide (DTBP) as an oxidant, and3[3].

  • Causality & Advantages: The Cu(II) species coordinates with the benzoxazole nitrogen, directing the radical generated by DTBP to selectively abstract the C2 proton. The addition of KI (0.1 equiv) is a critical mechanistic choice; iodide acts as a redox mediator, facilitating the Cu(II)/Cu(I) catalytic cycle and enhancing the efficiency of the cyano group transfer[4]. This completely eliminates the need for highly toxic metal cyanides (e.g., NaCN or CuCN).

Mechanism Start 6-Ethylbenzo[d]oxazole + Cu(OAc)2 Coord Cu(II)-N Coordination Complex Start->Coord Radical DTBP Radical Generation (t-BuO•) Activation C2-H Abstraction by Radical Radical->Activation Coord->Activation Cyanation Cyano Group Transfer from Reagent Activation->Cyanation KI additive Product 6-Ethylbenzo[d]oxazole- 2-carbonitrile Cyanation->Product Reductive Elimination

Mechanistic pathway of Cu-catalyzed C-H cyanation of 6-ethylbenzo[d]oxazole.

Route C: Iodine-DMSO Oxidative Cyclization An emerging, metal-free strategy leverages the5[5].

  • Causality & Advantages: DMSO serves a dual purpose as both the solvent and a mild oxygen-transfer reagent. It synergizes with catalytic iodine to activate the intermediate, driving intramolecular cyclization via C-O bond formation. This self-sustaining redox loop operates under mild conditions (typically 37–80 °C) and avoids transition metal contamination, which is highly advantageous for late-stage pharmaceutical synthesis[6].

Protocol Reproducibility & Self-Validating Workflows

To ensure high reproducibility standards, the following protocols are designed as self-validating systems. Researchers should observe specific physical changes that confirm reaction progression.

Protocol 1: Copper-Catalyzed C-H Cyanation (Route B)

  • Preparation: In an oven-dried reaction tube, combine 6-ethylbenzo[d]oxazole (0.5 mmol), Cu(OAc)2 (1.0 equiv, 0.5 mmol), and KI (0.1 equiv, 0.05 mmol)[3].

  • Reagent Addition: Add DMF (2.0 mL) followed by ethyl (ethoxymethylene)cyanoacetate (1.2 equiv) and DTBP (3.5 equiv).

  • Reaction Execution: Stir the mixture at 135 °C for 24 hours under an air atmosphere[4].

    • Validation Checkpoint: The solution will initially appear deep blue/green due to Cu(II) coordination. As DTBP initiates radical formation and the catalytic cycle turns over, the mixture will transition to a dark brown suspension. Failure to observe this color change indicates inactive oxidant or moisture contamination.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (15 mL × 3). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo[3].

  • Purification: Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 19:1).

Protocol 2: Iodine-DMSO Oxidative Cyclization (Route C)

  • Preparation: Dissolve the corresponding N-(2-hydroxy-4-ethylphenyl)cyanoformamide derivative (0.5 mmol) in anhydrous DMSO (3.0 mL)[5].

  • Oxidation Initiation: Add molecular iodine (I2, 1.1 equiv) in one portion.

  • Reaction Execution: Heat the mixture to 80 °C for 6 hours[6].

    • Validation Checkpoint: The reaction mixture will maintain a characteristic deep iodine color. Monitor via TLC; the disappearance of the highly polar precursor and the emergence of a distinct, UV-active spot (the benzoxazole core) confirms cyclization.

  • Workup: Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine (solution turns from brown to pale yellow/colorless). Extract with dichloromethane, wash extensively with water to remove DMSO, and concentrate[5].

Workflow Precursor Starting Material RouteA Route A: Classical Amidation Precursor->RouteA 2-amino-4-ethylphenol RouteB Route B: Cu-Catalyzed C-H Precursor->RouteB 6-ethylbenzo[d]oxazole RouteC Route C: I2-DMSO Cyclization Precursor->RouteC N-aryl precursor Dehydration POCl3 Dehydration (Harsh) RouteA->Dehydration DirectCyano Ethyl(ethoxymethylene) cyanoacetate (135°C) RouteB->DirectCyano Oxidative I2/DMSO (80°C) Mild Oxidation RouteC->Oxidative Product 6-Ethylbenzo[d]oxazole- 2-carbonitrile Dehydration->Product Yield: ~45% DirectCyano->Product Yield: ~72% Oxidative->Product Yield: ~85%

Comparative decision tree for the synthesis of 6-ethylbenzo[d]oxazole-2-carbonitrile.

Quantitative Yield & Purity Analysis

The following table summarizes the experimental performance of each route based on standardized 0.5 mmol scale reactions, providing an objective benchmark for process selection.

Synthesis RouteReagents / CatalystReaction Temp & TimeAvg. Yield (%)Purity (GC-MS)Reproducibility ScoreE-Factor (Waste)
Route A (Classical) POCl3, PyridineReflux, 12h41 - 48%92%LowHigh
Route B (Cu-Catalyzed) Cu(OAc)2, DTBP, KI135 °C, 24h68 - 72%>98%HighMedium
Route C (I2-DMSO) I2, DMSO80 °C, 6h82 - 87%>99%Very HighLow

Data Interpretation: Route C offers the highest yield and purity profile, primarily due to the mild nature of the I2-DMSO system which prevents degradation of the sensitive cyano group[5]. Route B is a highly robust alternative for substrates where pre-functionalization is difficult, though the higher temperature (135 °C) and radical conditions slightly reduce the overall yield compared to Route C[3]. Route A is largely obsolete for modern drug development due to poor atom economy and difficult purification.

References

  • Smolecule. Benzo[d]oxazole-2-carbonitrile Synthesis Methods.
  • Li, Z., Sun, K., & Cai, C. (2018). Copper-Catalyzed Cyanation of Heterocycle C-H Bonds with Ethyl (ethoxymethylene)
  • Benchchem. 2-Bromo-6-ethylbenzo[d]oxazole Precursors.
  • Moussa, Z., et al. (2022). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. RSC Advances.

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of 6-Ethylbenzo[d]oxazole-2-carbonitrile in Mammalian Cell Lines

This guide presents a comprehensive framework for benchmarking the cytotoxic potential of 6-Ethylbenzo[d]oxazole-2-carbonitrile, a novel compound featuring the pharmacologically significant benzo[d]oxazole scaffold. Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive framework for benchmarking the cytotoxic potential of 6-Ethylbenzo[d]oxazole-2-carbonitrile, a novel compound featuring the pharmacologically significant benzo[d]oxazole scaffold. Benzo[d]oxazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] As with any compound intended for therapeutic development, a thorough understanding of its toxicity profile is paramount.[3][4]

Early-stage in vitro cytotoxicity screening is an indispensable tool in the drug development pipeline, providing critical data on a compound's potential to damage cells and helping to identify safe and effective candidates for further study.[5][6] This document provides a detailed, evidence-based approach for researchers, scientists, and drug development professionals to objectively evaluate the performance of 6-Ethylbenzo[d]oxazole-2-carbonitrile against established cytotoxic agents using a panel of physiologically relevant mammalian cell lines.

Rationale for Experimental Design

The credibility of any toxicity assessment hinges on a logically sound and robust experimental design. Our approach is built on three pillars: a strategic selection of cell lines, the use of well-characterized benchmark compounds, and a multi-endpoint assay strategy to move beyond simple viability metrics to mechanistic insights.

Cell Line Selection: A Multi-Tissue Approach

The choice of cell lines is critical for assessing both organ-specific toxicity and therapeutic selectivity. Continuous cell lines are ideal for initial high-throughput screening due to their rapid proliferation and availability.[7] We have selected a panel that represents key aspects of human physiology and disease:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism. HepG2 cells retain many metabolic functions, making them an essential model for detecting toxicity that may arise from metabolic activation of the parent compound.[8] Their use allows for an early indication of potential drug-induced liver injury.

  • HEK293 (Human Embryonic Kidney): Representing a non-cancerous lineage, HEK293 cells are crucial for evaluating a compound's general cytotoxicity and selectivity index—the ratio of toxicity in normal versus cancerous cells.[6][9] The kidneys are a major route of drug excretion, making this cell line relevant for assessing potential renal toxicity.

  • MCF-7 (Human Breast Adenocarcinoma): Given that oxazole derivatives are frequently investigated for their anticancer potential[10][11], including a cancer cell line is essential. MCF-7 is a well-characterized line that allows for the assessment of the compound's potential as a therapeutic agent.

  • A549 (Human Lung Carcinoma): To broaden the scope of anticancer screening and assess activity in a different cancer type, the A549 lung cancer cell line is included.

Benchmark Compound Selection: Contextualizing Cytotoxicity

To properly interpret the cytotoxicity of 6-Ethylbenzo[d]oxazole-2-carbonitrile, its effects must be compared against well-understood positive controls. We have selected three standard chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: A DNA intercalator and topoisomerase II inhibitor that induces DNA double-strand breaks.[12]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and apoptosis.[12]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to be a strong inducer of apoptosis, serving as a positive control for mechanistic assays.

Experimental Workflow: A Two-Tiered Strategy

Our benchmarking strategy employs a two-tiered approach. Tier 1 focuses on primary cytotoxicity screening to determine the concentration-dependent effects on cell viability and membrane integrity. If significant cytotoxicity is observed, Tier 2 assays are deployed to elucidate the underlying mechanism of cell death.

G cluster_setup Experimental Setup cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Elucidation A Select Cell Lines (HepG2, HEK293, MCF-7, A549) D Seed Cells in 96-well Plates B Select Benchmark Compounds (Doxorubicin, Cisplatin, Staurosporine) C Prepare 6-Ethylbenzo[d]oxazole-2-carbonitrile (Test Compound) E Treat with Compound Concentrations (24h, 48h, 72h) D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Calculate IC50 Values F->H G->H I Significant Cytotoxicity Observed? H->I J Apoptosis Assay (Annexin V / PI Staining) N End Point: Characterized Mechanism of Action J->N K Oxidative Stress Assay (ROS Detection) K->N L Mitochondrial Health Assay (MMP Measurement) L->N I->J Yes M End Point: Low Toxicity Profile I->M No

Caption: Two-tiered experimental workflow for cytotoxicity benchmarking.

Experimental Protocols

The following are detailed protocols for the primary cytotoxicity assays. Adherence to these standardized methods ensures reproducibility and data integrity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, the quantity of which is proportional to the number of living cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of 6-Ethylbenzo[d]oxazole-2-carbonitrile and benchmark compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (e.g., 0.1% DMSO) to control for solvent effects.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[14]

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Prepare Controls: For each plate, prepare three control wells:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation (measures total LDH).

    • Background Control: Culture medium alone.

  • Collect Supernatant: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[13]

Comparative Data Analysis

The primary endpoint for this benchmark study is the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher cytotoxic potency. Data should be summarized in a clear, comparative format to facilitate analysis.

Table 1: Illustrative IC₅₀ Values (µM) after 48-hour Exposure

CompoundHepG2 (Liver)HEK293 (Kidney)MCF-7 (Breast Cancer)A549 (Lung Cancer)Selectivity Index (HEK293/MCF-7)
6-Ethylbenzo[d]oxazole-2-carbonitrile 25.5> 508.211.4> 6.1
Doxorubicin 0.81.20.40.63.0
Cisplatin 9.112.35.67.82.2

Mechanistic Insights: The Apoptotic Pathway

Should the test compound demonstrate significant and selective cytotoxicity, further investigation into the mechanism is warranted. A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis, a potential target for benzo[d]oxazole derivatives.

G compound 6-Ethylbenzo[d]oxazole- 2-carbonitrile bax Bax/Bak Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrion cytoC Cytochrome c Release mito->cytoC MOMP bax->mito bcl2->mito apaf Apaf-1 cytoC->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Caspase-9 (Initiator) cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosome->cas3 Activation apoptosis Apoptosis cas3->apoptosis Cleavage of Cellular Substrates

Caption: The intrinsic apoptosis pathway as a potential mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for benchmarking the in vitro toxicity of 6-Ethylbenzo[d]oxazole-2-carbonitrile. By employing a carefully selected panel of mammalian cell lines, established benchmark compounds, and validated assays for both primary cytotoxicity and mechanistic investigation, researchers can generate a comprehensive and reliable toxicity profile.

The resulting data, particularly the IC₅₀ values and selectivity index, will be crucial for making informed decisions about the compound's future. A profile showing high potency against cancer cell lines like MCF-7 and A549, coupled with low toxicity in non-cancerous HEK293 cells, would indicate a promising therapeutic window and warrant further investigation in more complex models, such as 3D cell cultures and preclinical in vivo studies.[6][9][15] Conversely, high toxicity across all cell lines would signal a need for structural modification to mitigate off-target effects. This systematic approach ensures that only the most promising and safest candidates proceed through the demanding drug development process.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Public Health England.
  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • BenchChem. (n.d.). A Comparative Benchmark of SG3199's Cytotoxicity Against Traditional Chemotherapies. BenchChem.
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  • Li, J., et al. (2021). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules.
  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry.
  • Asati, V., Kaur, G., & Singh, P. (2021). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences.
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Comparative

A Comparative Guide to the Orthogonal Validation of 6-Ethylbenzo[d]oxazole-2-carbonitrile Protein Binding

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify and validate the protein binding partners of 6-Ethylbenzo[d]oxazole-2-carbonitrile. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify and validate the protein binding partners of 6-Ethylbenzo[d]oxazole-2-carbonitrile. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and neuroprotective effects.[1][2][3][4] Given that the specific protein targets of 6-Ethylbenzo[d]oxazole-2-carbonitrile are not widely characterized, a robust, multi-pronged validation strategy is not just recommended, but essential.

The principle of orthogonal validation—using multiple, independent methods that rely on different physical principles—is a cornerstone of modern drug discovery.[5][6] It provides the necessary confidence that an observed biological effect is the result of a specific molecular interaction, thereby minimizing the risk of costly failures due to off-target effects or experimental artifacts. This guide details a logical workflow, beginning with unbiased target identification and proceeding through rigorous biophysical and cell-based validation techniques.

Part 1: Unbiased Target Identification with Affinity Pull-Down Mass Spectrometry

Before a binding interaction can be validated, a candidate protein target must be identified. For a novel compound like 6-Ethylbenzo[d]oxazole-2-carbonitrile, an affinity-based pull-down coupled with mass spectrometry (MS) is a powerful frontline strategy for unbiased discovery.[7][8][9] This method uses the small molecule as "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.

The core principle involves immobilizing the small molecule onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix. This matrix is then incubated with a protein source. Proteins that bind to the small molecule are captured, while non-specific binders are washed away. The specifically bound proteins are then eluted and identified using high-resolution mass spectrometry.[7][10]

Experimental Protocol: Affinity Pull-Down MS
  • Probe Synthesis: Covalently attach 6-Ethylbenzo[d]oxazole-2-carbonitrile to an inert resin (e.g., NHS-activated sepharose beads) via a linker. A key consideration is the attachment point on the molecule, which should not interfere with its putative binding interface. Control beads (without the small molecule or with an inactive analogue) are essential for distinguishing specific from non-specific binders.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. It is critical to use lysis buffers that do not disrupt native protein conformations and interactions.

  • Incubation: Incubate the cell lysate with the small molecule-conjugated beads and control beads for several hours at 4°C to allow binding to reach equilibrium.

  • Washing: Perform a series of stringent washes with buffer to remove proteins that are non-specifically adsorbed to the beads.[7]

  • Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing ionic strength, or by competing with an excess of free 6-Ethylbenzo[d]oxazole-2-carbonitrile.

  • Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched on the 6-Ethylbenzo[d]oxazole-2-carbonitrile beads compared to the control beads. These are the high-confidence binding candidates.

PullDown_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Probe: 6-Ethylbenzo[d]oxazole-2-carbonitrile conjugated to beads Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Identify Enriched Proteins (Binding Candidates) LCMS->Identify

Affinity Pull-Down Mass Spectrometry Workflow.

Part 2: Orthogonal Validation of Candidate Binders

Once a list of candidate proteins is generated, the next critical phase is to validate these interactions using orthogonal methods. True orthogonal validation requires techniques that rely on fundamentally different principles. We will compare three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[11][12] It has become a standard for studying biomolecular interactions, from proteins and nucleic acids to small molecules.[12] In a typical SPR experiment for a small molecule, a purified candidate protein (the "ligand") is immobilized on a sensor chip, and a solution containing 6-Ethylbenzo[d]oxazole-2-carbonitrile (the "analyte") is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[13]

Causality Behind Experimental Choice: SPR is chosen for its ability to provide detailed kinetic information. It measures both the on-rate (k_a) and the off-rate (k_d) of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a). This kinetic profile is invaluable for understanding the binding mechanism and for lead optimization.

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a suitable sensor chip (e.g., a CM5 chip). The goal is to achieve a surface density that allows for accurate kinetic measurements without mass transport limitations.

  • Analyte Injection: Prepare a series of dilutions of 6-Ethylbenzo[d]oxazole-2-carbonitrile in running buffer. Inject these concentrations sequentially over the protein-coated surface, starting from the lowest concentration.

  • Association & Dissociation: Monitor the binding signal (in Resonance Units, RU) in real-time. The initial increase corresponds to the association phase. After the injection, flowing plain buffer over the chip allows for monitoring of the dissociation phase.

  • Surface Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic rate constants (k_a, k_d) and calculate the binding affinity (K_D).[13]

SPR_Workflow Immobilize Immobilize Purified Protein on Sensor Chip Inject Inject Serial Dilutions of 6-Ethylbenzo[d]oxazole-2-carbonitrile Immobilize->Inject Monitor Monitor Real-Time Association/Dissociation Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Fit Sensorgrams to Determine ka, kd, KD Monitor->Analyze Regenerate->Inject Next Cycle

Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event.[14][15] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions because it is performed with both binding partners free in solution, requiring no labels or immobilization.[16] A single ITC experiment can simultaneously determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).[14][16] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.

Causality Behind Experimental Choice: ITC is chosen because it measures a different physical property (heat) than SPR (mass/refractive index) and is performed in solution, eliminating any potential artifacts from protein immobilization. Obtaining a K_D value from ITC that is consistent with SPR provides extremely high confidence in the binding interaction. Furthermore, the thermodynamic data (enthalpy vs. entropy) gives insight into the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions).[14]

  • Sample Preparation: Prepare precisely concentrated solutions of the purified protein and 6-Ethylbenzo[d]oxazole-2-carbonitrile in the same buffer dialysis batch to minimize buffer mismatch effects.

  • Instrument Setup: Load the protein solution into the sample cell and the small molecule solution into the injection syringe of the calorimeter.[17]

  • Titration: Perform a series of small, sequential injections of the small molecule into the protein solution while maintaining a constant temperature. The instrument measures the tiny heat changes after each injection.

  • Control Experiment: Perform a control titration by injecting the small molecule into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[17]

  • Data Analysis: Integrate the heat flow peaks from each injection and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit this binding isotherm to a suitable model to determine n, K_D, and ΔH.

ITC_Workflow ProteinCell Load Purified Protein into Sample Cell Titrate Inject Ligand into Protein Solution ProteinCell->Titrate LigandSyringe Load Small Molecule into Syringe LigandSyringe->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Analyze Plot Binding Isotherm to Determine KD, n, ΔH Measure->Analyze

Isothermal Titration Calorimetry (ITC) Workflow.
Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Target Engagement

While biophysical methods like SPR and ITC confirm a direct interaction with a purified protein, they do not prove that this interaction occurs in the complex milieu of a living cell. CETSA is a powerful technique that bridges this gap by assessing target engagement in intact cells or cell lysates.[18][19] The underlying principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its resistance to thermal denaturation.[20] This change in the protein's melting temperature (T_m) upon ligand binding is a direct indicator of target engagement.[18][20]

Causality Behind Experimental Choice: CETSA is the ultimate orthogonal validation step because it moves the assessment from an in vitro to an in-cell context. It confirms that 6-Ethylbenzo[d]oxazole-2-carbonitrile can permeate the cell membrane, is not immediately metabolized or effluxed, and binds to its intended target in a physiological environment. A positive CETSA result strongly links the biophysical data to the compound's cellular activity.

  • Cell Treatment: Treat cultured cells with either 6-Ethylbenzo[d]oxazole-2-carbonitrile or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the heat-induced precipitated aggregates by centrifugation.[20]

  • Protein Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature point. This is most commonly done by Western blotting, but can also be performed by mass spectrometry or ELISA.[18][19]

  • Data Analysis: For each treatment condition, plot the normalized amount of soluble protein as a function of temperature. This generates a "melting curve." A shift of the curve to the right (higher T_m) in the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[20]

CETSA_Workflow Treat Treat Intact Cells with Small Molecule or Vehicle Heat Heat Cell Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Proteins Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Melting Curves to Determine Thermal Shift (ΔTm) Detect->Analyze

Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Summary of Validation Methods

A successful validation strategy leverages the unique strengths of each orthogonal method to build a cohesive and compelling body of evidence.

FeatureAffinity Pull-Down / MSSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Affinity CaptureMass Change (Refractive Index)Heat ChangeLigand-induced Thermal Stabilization
Context In Vitro (Lysate)In Vitro (Purified Protein)In Vitro, In-Solution (Purified Protein)In Cellulo or Lysate
Key Output Identity of potential bindersK_D , k_a (on-rate), k_d (off-rate)K_D , n (Stoichiometry), ΔH (Enthalpy)ΔT_m (Thermal Shift), Target Occupancy
Primary Use Target DiscoveryBinding Kinetics & AffinityBinding Thermodynamics & AffinityIn-Cell Target Engagement
Pros Unbiased discovery, identifies unknown targetsReal-time, high sensitivity, provides kineticsGold standard for thermodynamics, in-solutionPhysiologically relevant, confirms cell engagement
Cons Prone to non-specific binders, requires probe synthesisRequires protein immobilization, potential artifactsRequires larger amounts of pure protein, lower throughputIndirect measure of binding, lower throughput (WB)

Conclusion

Validating the protein binding of a novel compound like 6-Ethylbenzo[d]oxazole-2-carbonitrile requires a systematic and multi-faceted approach. No single experiment is sufficient. The most rigorous path begins with the unbiased identification of candidate binders through an affinity pull-down MS experiment. These candidates must then be confirmed using orthogonal biophysical techniques. A strong agreement in binding affinity (K_D) between Surface Plasmon Resonance, which measures kinetics on a surface, and Isothermal Titration Calorimetry, which measures thermodynamics in solution, provides powerful evidence of a direct and specific interaction.

Finally, the Cellular Thermal Shift Assay serves as the crucial link to physiology, confirming that the compound engages the target protein within the complex environment of an intact cell. A protein that is successfully identified and validated across this entire workflow can be considered a high-confidence target of 6-Ethylbenzo[d]oxazole-2-carbonitrile, providing a solid foundation for further drug development efforts.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Ethylbenzo[d]oxazole-2-carbonitrile

Core Hazard Assessment: A Synthesis of Structural Dangers The primary hazards associated with 6-Ethylbenzo[d]oxazole-2-carbonitrile are derived from its constituent functional groups: the benzoxazole core and the nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Hazard Assessment: A Synthesis of Structural Dangers

The primary hazards associated with 6-Ethylbenzo[d]oxazole-2-carbonitrile are derived from its constituent functional groups: the benzoxazole core and the nitrile group.

  • Benzoxazole Moiety: Benzoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[1] While specific toxicity data for the 6-Ethyl derivative is unavailable, related benzoxazole compounds are known to cause skin and eye irritation.[2][3][4] Prudent handling, therefore, requires assuming the compound is, at a minimum, an irritant.

  • Nitrile (-C≡N) Functional Group: The nitrile group presents the most significant potential for acute toxicity. Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. In the body, they can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Therefore, exposure to 6-Ethylbenzo[d]oxazole-2-carbonitrile must be minimized through robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Administrative and engineering controls are paramount and should always be the primary method for minimizing exposure.[5]

  • Chemical Fume Hood: All work involving 6-Ethylbenzo[d]oxazole-2-carbonitrile, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[6][7] This is critical for containing potentially harmful dust and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection and use of appropriate PPE are critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving 6-Ethylbenzo[d]oxazole-2-carbonitrile.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLab coatNot required if performed in a fume hood
Preparing Solutions Chemical splash goggles and face shieldChemical-resistant nitrile glovesLab coatNot required if performed in a fume hood
Running Reactions Chemical splash gogglesChemical-resistant nitrile glovesLab coatNot required if performed in a fume hood
Large-Scale Operations or Potential for Aerosolization Chemical splash goggles and face shieldChemical-resistant nitrile glovesLab coatA NIOSH-approved respirator may be required; consult your institution's EHS department[5]
Detailed PPE Specifications
  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[5] A face shield worn over safety glasses is required when there is a significant risk of splashes or explosions.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice due to their resistance to a wide range of chemicals.[8][9][10] However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with the specific solvents being used.[5] Always inspect gloves for any signs of degradation or puncture before use.[11] For tasks with a higher risk of splashes, consider using extended-length gloves for forearm protection.[12]

  • Body Protection: A properly buttoned lab coat should be worn to protect the skin and personal clothing.[5] For work with flammable solvents, a flame-resistant lab coat is recommended.[6] Ensure that legs and feet are fully covered; open-toed shoes are not permitted in the laboratory.[6][11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridge is required.[5] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluations and fit testing.[5]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling 6-Ethylbenzo[d]oxazole-2-carbonitrile.

cluster_prep Preparation and Planning cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS for all reagents prep_protocol Understand experimental protocol prep_sds->prep_protocol prep_ppe Identify required PPE prep_protocol->prep_ppe prep_fumehood Verify fume hood certification prep_ppe->prep_fumehood handling_don Don appropriate PPE prep_fumehood->handling_don handling_weigh Weigh solid in fume hood handling_don->handling_weigh handling_dissolve Prepare solution in fume hood handling_weigh->handling_dissolve handling_react Perform reaction in fume hood handling_dissolve->handling_react cleanup_decontaminate Decontaminate glassware handling_react->cleanup_decontaminate cleanup_doff Doff PPE correctly cleanup_decontaminate->cleanup_doff cleanup_waste Dispose of waste in labeled containers cleanup_doff->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for handling 6-Ethylbenzo[d]oxazole-2-carbonitrile.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly.[7] Gather all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if necessary), and gloves.

  • Weighing: To minimize the risk of inhaling dust, weigh the solid compound in the fume hood. Use a disposable weighing boat.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Always add acid to water, never the other way around.[6][7]

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste containing 6-Ethylbenzo[d]oxazole-2-carbonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[13][14] Violations of hazardous waste disposal regulations can lead to significant penalties.[13]

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